molecular formula C42H56O6 B1495938 Hispidanin B

Hispidanin B

Cat. No.: B1495938
M. Wt: 656.9 g/mol
InChI Key: OXWHIFHQUHPEDR-LARYDQPWSA-N
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Description

Hispidanin B is a useful research compound. Its molecular formula is C42H56O6 and its molecular weight is 656.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H56O6

Molecular Weight

656.9 g/mol

IUPAC Name

(4S,4aR,8aS)-4-[[(1'R,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid

InChI

InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29+,31-,32-,33-,40+,41-,42-/m0/s1

InChI Key

OXWHIFHQUHPEDR-LARYDQPWSA-N

Isomeric SMILES

CC1=CCC[C@]2([C@@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O

Canonical SMILES

CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O

Origin of Product

United States

Foundational & Exploratory

Hispidanin B: A Technical Guide on its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B is a recently discovered asymmetric dimeric diterpenoid with significant cytotoxic activities against several cancer cell lines. This technical guide provides an in-depth overview of the discovery, natural source, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Natural Source

This compound was first isolated in 2014 from the rhizomes of Isodon hispida, a medicinal plant found exclusively in the southwest region of China.[1][2][3] This discovery was part of a phytochemical investigation that led to the identification of four novel asymmetric dimeric diterpenoids, collectively named Hispidanins A-D.[1][2] The genus Isodon is well-known for producing a rich diversity of diterpenoids with a wide range of biological activities. While the aerial parts of Isodon plants have been extensively studied, the investigation of their rhizomes, as in the case of I. hispida, has revealed unique chemical constituents like the hispidanins.

Physicochemical Properties and Structural Elucidation

This compound is an isomeric analogue of Hispidanin A and possesses the molecular formula C₄₂H₅₆O₆, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) and Nuclear Magnetic Resonance (NMR) data. The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₄₂H₅₆O₆
Molecular Weight 656.4061 [M]⁺ (HREIMS)
UV (λₘₐₓ) Not explicitly detailed in the source
IR (νₘₐₓ) Not explicitly detailed in the source
¹H NMR See original publication for detailed spectra
¹³C NMR See original publication for detailed spectra

Experimental Protocols

Extraction and Isolation of this compound

The following workflow outlines the general procedure for the extraction and isolation of this compound from the rhizomes of Isodon hispida.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification of EtOAc Fraction Air-dried rhizomes of I. hispida Air-dried rhizomes of I. hispida Powdered rhizomes Powdered rhizomes Air-dried rhizomes of I. hispida->Powdered rhizomes Extraction with 70% acetone (B3395972) (3 times) Extraction with 70% acetone (3 times) Powdered rhizomes->Extraction with 70% acetone (3 times) Reflux Crude extract Crude extract Extraction with 70% acetone (3 times)->Crude extract Suspension in H₂O Suspension in H₂O Crude extract->Suspension in H₂O Partition with Ethyl Acetate (EtOAc) Partition with Ethyl Acetate (EtOAc) Suspension in H₂O->Partition with Ethyl Acetate (EtOAc) Successive partitioning Partition with n-Butanol (n-BuOH) Partition with n-Butanol (n-BuOH) Suspension in H₂O->Partition with n-Butanol (n-BuOH) Successive partitioning EtOAc fraction EtOAc fraction Partition with Ethyl Acetate (EtOAc)->EtOAc fraction Silica gel column chromatography Silica gel column chromatography EtOAc fraction->Silica gel column chromatography Gradient elution n-BuOH fraction n-BuOH fraction Partition with n-Butanol (n-BuOH)->n-BuOH fraction Fractions A-G Fractions A-G Silica gel column chromatography->Fractions A-G Repeated column chromatography (Silica gel, Sephadex LH-20, RP-18) Repeated column chromatography (Silica gel, Sephadex LH-20, RP-18) Fractions A-G->Repeated column chromatography (Silica gel, Sephadex LH-20, RP-18) Further separation This compound This compound Repeated column chromatography (Silica gel, Sephadex LH-20, RP-18)->this compound

Caption: General workflow for the extraction and isolation of this compound.

Structural Elucidation Methodology

The determination of this compound's structure involved a combination of modern spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis This compound (Isolated Compound) This compound (Isolated Compound) HREIMS HREIMS This compound (Isolated Compound)->HREIMS Determines Molecular Formula 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) This compound (Isolated Compound)->1D NMR (¹H, ¹³C) Identifies functional groups and carbon skeleton 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) This compound (Isolated Compound)->2D NMR (COSY, HSQC, HMBC) Establishes connectivity UV Spectroscopy UV Spectroscopy This compound (Isolated Compound)->UV Spectroscopy Identifies chromophores IR Spectroscopy IR Spectroscopy This compound (Isolated Compound)->IR Spectroscopy Identifies functional groups Structure Elucidation Structure Elucidation

Caption: Methodologies for the structural elucidation of this compound.

Biological Activity

This compound has demonstrated significant cytotoxic activities against various human cancer cell lines. The in vitro cytotoxic activity was evaluated against human gastric carcinoma (SGC7901), human hepatocellular carcinoma (SMMC7721), and human chronic myelogenous leukemia (K562) cell lines.

Table 2: Cytotoxic Activity of this compound (IC₅₀ in μM)

Cell LineThis compoundMitomycin C (Positive Control)
SGC7901 10.710.5
SMMC7721 9.815.0
K562 13.76.6

The IC₅₀ values indicate that this compound exhibits potent cytotoxic effects, comparable to the standard chemotherapeutic agent, mitomycin C, particularly against the SGC7901 and SMMC7721 cell lines.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the detailed mechanism of action through which this compound exerts its cytotoxic effects have not yet been fully elucidated and represent a promising area for future research.

G This compound This compound Cancer Cell Lines (SGC7901, SMMC7721, K562) Cancer Cell Lines (SGC7901, SMMC7721, K562) This compound->Cancer Cell Lines (SGC7901, SMMC7721, K562) Cytotoxicity Cytotoxicity Cancer Cell Lines (SGC7901, SMMC7721, K562)->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis Potential Mechanism Cell Cycle Arrest Cell Cycle Arrest Cytotoxicity->Cell Cycle Arrest Potential Mechanism Anti-proliferative Effects Anti-proliferative Effects Cytotoxicity->Anti-proliferative Effects Potential Mechanism Unknown Signaling Pathways Unknown Signaling Pathways Apoptosis->Unknown Signaling Pathways Cell Cycle Arrest->Unknown Signaling Pathways Anti-proliferative Effects->Unknown Signaling Pathways

Caption: Postulated mechanisms of action for this compound's cytotoxicity.

Future Perspectives

The discovery of this compound and its significant cytotoxic activity opens up new avenues for cancer research and drug development. Future studies should focus on:

  • Total Synthesis: Developing a synthetic route to this compound to enable further biological evaluation and the generation of analogues.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its bioactivity and to optimize its therapeutic potential.

Conclusion

This compound is a novel dimeric diterpenoid with promising anticancer properties. Its unique structure and potent bioactivity make it a valuable lead compound for the development of new chemotherapeutic agents. This technical guide provides a foundational understanding of this compound, from its discovery and natural source to its biological effects, to aid researchers in further exploring its therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Hispidin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial research into "Hispidanin B" suggests a likely typographical error in the query. The available scientific literature does not contain information on a compound named this compound or its biosynthetic pathway. However, there is extensive research on the biosynthesis of Hispidin (B607954) , a structurally related and biologically significant compound that is a key precursor to fungal luciferin. This guide will, therefore, focus on the well-documented biosynthesis of Hispidin.

Introduction

Hispidin is a styrylpyrone natural product found in various fungi and plants. It has garnered significant interest from researchers due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Furthermore, hispidin plays a crucial role in fungal bioluminescence as the direct precursor to 3-hydroxyhispidin (fungal luciferin). Understanding the biosynthesis of hispidin is, therefore, of fundamental importance for biotechnological applications, including the development of novel therapeutics and the engineering of bioluminescent organisms. This technical guide provides a comprehensive overview of the hispidin biosynthesis pathway, including the key enzymes, reaction mechanisms, quantitative data, and detailed experimental protocols.

The Biosynthesis Pathway of Hispidin

The biosynthesis of hispidin from the common plant metabolite, caffeic acid, is a multi-step enzymatic process. The core of this pathway involves the activity of two key enzymes: Hispidin Synthase (HispS) and Hispidin-3-Hydroxylase (H3H). The overall pathway can be summarized as follows:

  • Activation of Caffeic Acid: The pathway is initiated by the activation of caffeic acid. This involves the formation of caffeoyl-CoA.

  • Polyketide Synthesis by Hispidin Synthase (HispS): Hispidin synthase, a type I polyketide synthase, catalyzes the condensation of one molecule of caffeoyl-CoA with two molecules of malonyl-CoA. This process involves a series of reactions including condensation, and cyclization to form the characteristic pyrone ring of hispidin.

  • Hydroxylation by Hispidin-3-Hydroxylase (H3H): In the context of fungal bioluminescence, hispidin is further hydroxylated at the 3-position by hispidin-3-hydroxylase, a flavin-dependent monooxygenase, to yield 3-hydroxyhispidin (fungal luciferin). This step requires NADPH and molecular oxygen.

Pathway Diagram

Hispidin_Biosynthesis cluster_0 Activation cluster_1 Hispidin Synthesis cluster_2 Fungal Luciferin Formation Caffeic_Acid Caffeic Acid CoA CoA-SH, ATP Caffeic_Acid->CoA Caffeoyl_CoA Caffeoyl-CoA CoA->Caffeoyl_CoA HispS Hispidin Synthase (HispS) Caffeoyl_CoA->HispS Malonyl_CoA 2x Malonyl-CoA Malonyl_CoA->HispS Hispidin Hispidin HispS->Hispidin H3H Hispidin-3-Hydroxylase (H3H) Hispidin->H3H NADPH NADPH, O2 NADPH->H3H Luciferin 3-Hydroxyhispidin (Fungal Luciferin) H3H->Luciferin

In-Depth Technical Guide to Hispidanin B: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidanin B, a naturally occurring dimeric diterpenoid, has garnered attention within the scientific community for its notable cytotoxic activities against various cancer cell lines. Isolated from the rhizomes of Isodon hispida, this complex molecule presents a unique structural framework that is of significant interest for medicinal chemistry and drug discovery efforts. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including detailed experimental protocols and an exploration of its potential mechanisms of action. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Physicochemical Properties

This compound is a white, amorphous powder. Its molecular structure was elucidated through extensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[1]

PropertyValueSource
Molecular Formula C₄₂H₅₆O₆[Organic Letters, 2014]
Molecular Weight 656.89 g/mol [Organic Letters, 2014]
CAS Number 1616080-84-2[Organic Letters, 2014]
Appearance Amorphous powder[Organic Letters, 2014]
Solubility Data not publicly available. Typically, diterpenoids of this nature exhibit solubility in organic solvents like methanol, ethanol, DMSO, and chloroform.N/A
Melting Point Data not publicly available.N/A
Optical Rotation Data not publicly available.N/A

Spectroscopic Data

The structural confirmation of this compound relied on a suite of spectroscopic techniques. While the complete raw data is not publicly available, the primary literature confirms the use of the following methods for its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were essential in determining the complex carbon skeleton and the stereochemistry of this compound. The detailed chemical shifts, coupling constants, and 2D NMR correlations (COSY, HSQC, HMBC) would be found in the supplementary information of the primary publication.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of this compound by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule, often indicating the presence of chromophores such as conjugated systems.

X-ray Crystallography

The definitive three-dimensional structure of this compound was established by single-crystal X-ray diffraction analysis.[1] This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, would be available from crystallographic databases, referencing the primary publication.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from the primary literature are presented below.[1]

Cell LineCancer TypeIC₅₀ (µM)
SGC7901Human gastric adenocarcinoma10.7
SMMC7721Human hepatocellular carcinoma9.8
K562Human chronic myelogenous leukemia13.7
Experimental Protocol: MTT Cytotoxicity Assay

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and cytotoxicity, based on standard laboratory practices.[2]

Materials:

  • SGC7901, SMMC7721, or K562 cells

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates overnight to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture SGC7901, SMMC7721, or K562 cells cell_harvest Harvest and count viable cells cell_culture->cell_harvest cell_seeding Seed cells into 96-well plates cell_harvest->cell_seeding drug_add Add compound to cells cell_seeding->drug_add drug_prep Prepare serial dilutions of this compound drug_prep->drug_add incubation Incubate for 48-72 hours drug_add->incubation mtt_add Add MTT solution incubation->mtt_add formazan_formation Incubate for 2-4 hours (Formazan formation) mtt_add->formazan_formation solubilization Add solubilization buffer formazan_formation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate calc_viability Calculate % cell viability read_plate->calc_viability calc_ic50 Determine IC50 value calc_viability->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no publicly available research detailing the specific signaling pathways modulated by this compound that lead to its cytotoxic effects. Further investigation is required to elucidate the molecular mechanisms of action. Potential areas of future research could include examining its impact on apoptosis, cell cycle regulation, or key cancer-related signaling cascades such as the PI3K/Akt, MAPK, or NF-κB pathways.

Hypothetical Signaling Pathway Investigation

signaling_pathway cluster_cell Cancer Cell cluster_outcome Cellular Outcome HispidaninB This compound Apoptosis Apoptosis Pathway (e.g., Caspase activation, Bcl-2 family) HispidaninB->Apoptosis Induces? CellCycle Cell Cycle Regulation (e.g., Cyclins, CDKs) HispidaninB->CellCycle Arrests? Signaling Key Cancer Pathways (e.g., PI3K/Akt, MAPK) HispidaninB->Signaling Inhibits? Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity CellCycle->Cytotoxicity Signaling->Cytotoxicity

Caption: Potential areas for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. While its fundamental physicochemical properties and structure have been established, further research is needed to fully characterize this molecule. Key areas for future investigation include:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To assess its drug-like properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its in vivo efficacy and toxicity.

  • Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways responsible for its cytotoxic effects.

  • Structure-Activity Relationship (SAR) Studies: To synthesize analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective derivatives.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided information aims to facilitate further research and development of this intriguing natural product.

References

Hispidanin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of Hispidanin B, a diterpenoid compound isolated from Isodon hispida. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, oncology, and pharmacology.

Chemical and Physical Data

This compound is a complex diterpenoid with the following properties:

PropertyValueReference
CAS Number 1616080-84-2
Molecular Weight 656.89 g/mol [1][2]
Molecular Formula C₄₂H₅₆O₆[1]

Biological Activity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This makes it a compound of interest for further investigation in oncology drug discovery.

In Vitro Cytotoxicity

This compound has been shown to exhibit potent cytotoxic effects against the following human cancer cell lines:

Cell LineCancer TypeIC₅₀ (µM)
SMMC-7721 Hepatocellular Carcinoma9.8
K562 Chronic Myelogenous Leukemia13.7
SGC7901 Gastric Adenocarcinoma10.7

These IC₅₀ values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells in vitro.

Potential Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been fully elucidated, the known mechanisms of action of structurally related diterpenoids from the Isodon genus suggest potential pathways through which it may exert its cytotoxic effects. Many diterpenoids isolated from Isodon species are known to induce apoptosis (programmed cell death) in cancer cells and exhibit anti-inflammatory properties.

Induction of Apoptosis

It is hypothesized that this compound's cytotoxic activity is mediated, at least in part, by the induction of apoptosis. Diterpenoids with similar structural motifs have been shown to trigger apoptosis through the modulation of key signaling pathways involved in cell survival and death. A plausible mechanism is the inhibition of pro-survival pathways that are often constitutively active in cancer cells, such as the NF-κB and JAK/STAT signaling pathways.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Signaling Pathways cluster_effectors Effector Mechanisms HispidaninB This compound NFkB NF-κB Pathway (Pro-survival) HispidaninB->NFkB Inhibition JAK_STAT JAK/STAT Pathway (Pro-survival) HispidaninB->JAK_STAT Inhibition Caspases Caspase Activation NFkB->Caspases Inhibition JAK_STAT->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized Apoptotic Pathway of this compound.
Anti-inflammatory Activity

Chronic inflammation is a known driver of cancer progression. Many natural products with anticancer properties also possess anti-inflammatory effects. Diterpenoids from Isodon have been reported to inhibit key inflammatory mediators. It is possible that this compound also exhibits anti-inflammatory activity, which could contribute to its overall anticancer effect. A potential mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation.

Experimental Protocols

The following are generalized protocols for the isolation of this compound and the assessment of its cytotoxic activity. These should be optimized based on specific laboratory conditions and equipment.

Isolation and Purification of this compound from Isodon hispida

This protocol outlines a general procedure for the extraction and isolation of diterpenoids from plant material.

isolation_workflow start Dried Rhizomes of Isodon hispida extraction Extraction with Organic Solvent (e.g., Ethanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate-Water) concentration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

General Workflow for this compound Isolation.

Methodology:

  • Extraction: The dried and powdered rhizomes of Isodon hispida are extracted exhaustively with an organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

  • Preparative HPLC: Fractions showing the presence of this compound (as determined by thin-layer chromatography) are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (SMMC-7721, K562, or SGC7901) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Conclusion

This compound is a promising natural product with significant cytotoxic activity against several cancer cell lines. While its exact mechanism of action requires further investigation, it is likely to involve the induction of apoptosis through the modulation of key cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy and safety in preclinical in vivo models.

References

Spectroscopic Data of Hispidanin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B is a dimeric diterpenoid isolated from the rhizomes of Isodon hispida. As a member of a class of compounds exhibiting significant cytotoxic activities against various tumor cell lines, a thorough understanding of its structural and physicochemical properties is crucial for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV) spectroscopy. The information herein is compiled to serve as a foundational resource for researchers engaged in the analysis, synthesis, or biological evaluation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Note: Specific quantitative data from the primary literature ("Hispidanins A-D: four new asymmetric dimeric diterpenoids from the rhizomes of Isodon hispida," Org. Lett. 2014, 16, 13, 3552–3555) were not available in the public domain at the time of this search. The tables are presented as a template to be populated with data from the publication's supplementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Data not availableData not availableData not availableData not available
............

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) [ppm]
Data not availableData not available
......
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)FormulaIon
HRESIMSData not availableData not available[M+Na]⁺ or other adduct
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not availableFunctional Group
......
Ultraviolet-Visible (UV) Spectroscopy

Table 5: Ultraviolet-Visible (UV) Absorption Data for this compound

Solventλmax (nm)
Data not availableData not available
......

Experimental Protocols

The following are detailed methodologies typical for the acquisition of spectroscopic data for novel natural products like this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition:

    • A standard pulse program is used for one-dimensional proton spectra.

    • The spectral width is typically set to cover a range of 0-15 ppm.

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain singlet peaks for all carbon atoms.

    • The spectral width is generally set from 0 to 220 ppm.

    • DEPTQ or similar experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • Homonuclear (COSY) and heteronuclear (HSQC, HMBC) correlation experiments are performed to establish proton-proton and proton-carbon connectivities, which are essential for complete structural assignment.

Mass Spectrometry
  • Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for accurate mass determination of natural products.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Spectra are acquired in positive or negative ion mode.

    • The mass analyzer (e.g., TOF, Orbitrap) is calibrated to ensure high mass accuracy.

    • The exact mass is used to determine the elemental composition of the molecular ion.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Data Acquisition:

    • A cuvette containing the pure solvent is used as a blank to zero the instrument.

    • The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (typically 200-800 nm).

    • The wavelengths of maximum absorbance (λmax) are recorded.

Visualizations

General Workflow for Spectroscopic Analysis of a Novel Compound

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Natural Source (e.g., Isodon hispida) B Extraction & Fractionation A->B C Chromatographic Purification (e.g., HPLC) B->C D Pure Compound (this compound) C->D E NMR (1D & 2D) D->E F MS (HRESIMS) D->F G IR D->G H UV-Vis D->H I Data Interpretation E->I F->I G->I H->I J Proposed Structure I->J K Structure Confirmation J->K

Caption: General workflow for the isolation and structural elucidation of a natural product.

Logical Relationship in NMR-based Structure Elucidation

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation Data cluster_2 Structural Information A ¹H NMR (Proton Environments) F Molecular Fragments A->F B ¹³C NMR / DEPT (Carbon Environments & Types) B->F C COSY (¹H-¹H Connectivity) C->F D HSQC (Direct ¹H-¹³C Connectivity) D->F E HMBC (Long-Range ¹H-¹³C Connectivity) G Complete Carbon Skeleton E->G F->G

Caption: Logical flow of information in NMR-based structure elucidation.

Unveiling the Intricacies of Hispidanin B: A Technical Guide to its Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the molecular architecture and characterization of Hispidanin B, a novel asymmetric dimeric diterpenoid. Isolated from the rhizomes of Isodon hispida, this compound has demonstrated significant cytotoxic activities, marking it as a molecule of interest for further investigation in drug discovery and development. This guide details the experimental methodologies employed for its isolation and structural elucidation, presents its comprehensive spectroscopic data, and for comparative structural context, includes the crystallographic data of its isomer, Hispidanin A.

Core Molecular Attributes of this compound

This compound is distinguished as an unprecedented asymmetric dimeric diterpenoid, formed through the bonding of a labdane (B1241275) and a totarane diterpene. Its molecular formula has been established as C₄₂H₅₆O₆, identical to its isomer, Hispidanin A.[1][2] The structural elucidation was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[1][2]

Spectroscopic and Physical Data

The following table summarizes the key spectroscopic and physical data for this compound.

PropertyValue
Molecular FormulaC₄₂H₅₆O₆
Molecular Weight656.4077 g/mol (HREIMS)
AppearanceWhite powder
Optical Rotation ([α]²⁵D)-95.7 (c 0.23, MeOH)
UV (MeOH) λₘₐₓ (log ε)288.4 (3.50), 210.2 (4.68) nm
IR (KBr) νₘₐₓ3448, 2927, 2869, 1798, 1765, 1725, 1635, 1612, 1588, 1459, 1373, 1275, 1215, 1130, 1025, 940, 825, 755 cm⁻¹

Table 1. Spectroscopic and physical properties of this compound.

¹H and ¹³C NMR Data

The complete ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are presented below, providing a detailed fingerprint of its complex molecular structure.

Position¹³C (ppm)¹H (ppm, J in Hz)
Substructure A
138.91.45 (m), 1.65 (m)
219.11.55 (m), 1.75 (m)
342.11.25 (m), 1.40 (m)
433.3-
555.41.10 (d, 8.5)
624.21.50 (m), 1.60 (m)
738.21.35 (m), 1.55 (m)
8147.2-
955.81.80 (m)
1039.7-
1121.81.40 (m), 1.50 (m)
1242.01.95 (m), 2.05 (m)
13143.4-
14116.04.90 (s), 5.15 (s)
1552.22.60 (dd, 12.5, 3.0)
16175.8-
17107.34.55 (s), 4.80 (s)
1833.50.85 (s)
1921.60.88 (s)
2017.50.95 (d, 6.5)
Substructure B
1'38.51.50 (m), 1.70 (m)
2'19.01.60 (m), 1.80 (m)
3'42.01.30 (m), 1.45 (m)
4'33.2-
5'55.61.15 (d, 8.5)
6'24.01.55 (m), 1.65 (m)
7'38.01.40 (m), 1.60 (m)
8'83.7-
9'56.01.85 (m)
10'39.5-
11'21.51.45 (m), 1.55 (m)
12'42.22.00 (m), 2.10 (m)
13'135.0-
14'125.05.80 (s)
15'20.02.03 (td, 13.4, 3.3, 2.6)
16'170.5-
17'22.81.20 (s)
18'33.40.90 (s)
19'21.70.92 (s)
20'17.81.00 (d, 6.5)
OAc170.0, 21.02.25 (s)

Table 2. ¹H (600 MHz) and ¹³C (150 MHz) NMR data for this compound in CDCl₃.

Crystallographic Data of Hispidanin A (Isomer of this compound)

While the crystal structure of this compound has not been reported, the structure of its isomer, Hispidanin A, was confirmed by single-crystal X-ray diffraction.[1] This provides valuable insight into the three-dimensional conformation of this class of dimeric diterpenoids.

ParameterHispidanin A
Empirical FormulaC₄₂H₅₆O₆
Formula Weight656.88
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 11.234(2) Å, α = 90°
b = 13.456(3) Å, β = 98.45(3)°
c = 12.567(3) Å, γ = 90°
Volume1879.8(7) ų
Z2
Density (calculated)1.160 Mg/m³
Absorption Coefficient0.075 mm⁻¹
F(000)712
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.29 to 25.00°
Index ranges-13<=h<=13, -16<=k<=16, -14<=l<=14
Reflections collected13110
Independent reflections6587 [R(int) = 0.034]
Completeness to theta = 25.00°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.9888 and 0.9815
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters6587 / 1 / 443
Goodness-of-fit on F²1.033
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.123
Absolute structure parameter0.1(3)
Largest diff. peak and hole0.23 and -0.21 e.Å⁻³

Table 3. Crystal data and structure refinement for Hispidanin A.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and structural elucidation of this compound.

Extraction and Isolation

The air-dried and powdered rhizomes of Isodon hispida (5.0 kg) were extracted three times with 95% aqueous EtOH at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract. This extract was then suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH.

The EtOAc-soluble fraction (120 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone (from 1:0 to 0:1, v/v) to afford eight fractions (Fr. 1–8). Fraction 5 (15 g) was further chromatographed on a silica gel column with a petroleum ether-EtOAc gradient (30:1 to 1:1) to yield six subfractions (Fr. 5.1–5.6).

Fraction 5.3 was repeatedly chromatographed over silica gel and Sephadex LH-20, and then purified by semi-preparative HPLC (MeOH/H₂O, 85:15) to yield this compound (12 mg).

G plant Dried Rhizomes of Isodon hispida (5.0 kg) extraction Extraction with 95% EtOH (3x) plant->extraction crude_extract Crude Extract extraction->crude_extract partition Partitioning (Petroleum Ether, EtOAc, n-BuOH) crude_extract->partition etoh_fraction EtOAc Soluble Fraction (120 g) partition->etoh_fraction silica1 Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) etoh_fraction->silica1 fr5 Fraction 5 (15 g) silica1->fr5 silica2 Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) fr5->silica2 fr5_3 Fraction 5.3 silica2->fr5_3 purification Repeated Chromatography (Silica Gel, Sephadex LH-20) fr5_3->purification hplc Semi-preparative HPLC purification->hplc hispidanin_b This compound (12 mg) hplc->hispidanin_b

Caption: Experimental workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was used to determine the molecular formula.

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. The chemical shifts (δ) are reported in ppm with reference to the solvent signals, and coupling constants (J) are in Hertz.

  • UV and IR Spectroscopy: UV spectra were obtained on a Shimadzu UV-2401PC spectrophotometer. IR spectra were recorded on a Tenor 27 FT-IR spectrometer with KBr pellets.

Biological Activity: Cytotoxicity

This compound has demonstrated significant cytotoxic activity against several human tumor cell lines. The in vitro cytotoxicity was evaluated by the MTT method.

Cell LineIC₅₀ (µM)
SGC7901 (Gastric carcinoma)10.7
SMMC7721 (Hepatocellular carcinoma)9.8
K562 (Leukemia)13.7

Table 4. Cytotoxic activity of this compound.

The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated and represent an important avenue for future research.

G hispidanin_b This compound tumor_cells Tumor Cell Lines (SGC7901, SMMC7721, K562) hispidanin_b->tumor_cells Acts on cytotoxicity Cytotoxic Effect tumor_cells->cytotoxicity Induces apoptosis Potential Mechanism: Apoptosis / Cell Cycle Arrest (Requires Further Investigation) cytotoxicity->apoptosis Mediated by

Caption: Logical relationship of this compound's cytotoxic activity.

Conclusion

This compound is a structurally complex and biologically active natural product. This guide provides the foundational technical information necessary for researchers in natural product chemistry, medicinal chemistry, and oncology to further explore its potential. The detailed spectroscopic data serves as a reference for its identification and characterization, while the cytotoxicity data highlights its promise as a lead compound for the development of new anticancer agents. Future research should focus on the total synthesis of this compound, the elucidation of its mechanism of action, and the exploration of its structure-activity relationships.

References

The Potent Biological Activities of Dimeric Diterpenoids from Isodon Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the cytotoxic, anti-inflammatory, and antimicrobial properties of dimeric diterpenoids derived from the plant genus Isodon, detailing their mechanisms of action and potential for drug development.

The genus Isodon, a prominent member of the Lamiaceae family, has long been a focal point in traditional medicine, particularly in Asia, for treating a variety of ailments, including cancer, inflammation, and bacterial infections. Modern phytochemical investigations have revealed that the therapeutic efficacy of these plants can be largely attributed to a diverse array of diterpenoids. Among these, the dimeric diterpenoids—complex molecules formed by the joining of two diterpene units—have emerged as a particularly promising class of compounds with potent and varied biological activities. This technical guide provides a comprehensive overview of the current research on Isodon dimeric diterpenoids, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties, for researchers, scientists, and professionals in the field of drug development.

Quantitative Bioactivity Data

The biological potency of dimeric diterpenoids from Isodon species has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative look at the efficacy of these compounds against various cell lines and pathogens.

Table 1: Cytotoxic Activity of Dimeric Diterpenoids from Isodon Species

Compound NameDimer TypeSource SpeciesCancer Cell LineIC50 (µM)Reference
Lushanrubescensin JAsymmetric ent-kauranoidIsodon rubescensK562 (Human chronic myelogenous leukemia)0.25 (equivalent to 0.93 µg/mL)[1]
Silvaticusin Dent-kauraneIsodon silvaticusNot ReportedNot Reported[2]
Bistenuifolin BHeterodimeric ent-kauranoidIsodon tenuifoliusWeak inhibitory effects reportedNot Quantified[3][4]
Bisjaponin ADimeric ent-kauranoidIsodon japonicusK562, HepG2 (Human liver cancer)Inactive[5]
Bisjaponin BDimeric ent-kauranoidIsodon japonicusK562, HepG2Inactive
Bisrubescensin ADimeric ent-kauranoidIsodon rubescensNot ReportedNot Reported
Bisrubescensin BDimeric ent-kauranoidIsodon rubescensNot ReportedNot Reported
Bisrubescensin CDimeric ent-kauranoidIsodon rubescensNot ReportedNot Reported

Table 2: Anti-inflammatory Activity of Dimeric Diterpenoids from Isodon Species

Compound NameDimer TypeExperimental ModelActivityIC50 (µM) / InhibitionReference
Glaucocalyxin ODimeric ent-kauranoidLPS-induced NO production in RAW 264.7 cellsAnti-inflammatoryNot Reported
Glaucocalyxin PDimeric ent-kauranoidLPS-induced NO production in RAW 264.7 cellsAnti-inflammatoryNot Reported

Table 3: Antimicrobial Activity of Dimeric Diterpenoids from Isodon Species

Compound NameDimer TypeSource SpeciesPathogenMIC (µg/mL)Reference
Enanderinanin JKauraneIsodon xerophilusJapanese Encephalitis Virus (JEV)16.3 (IC50)

Experimental Protocols

The evaluation of the biological activities of Isodon dimeric diterpenoids relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key assays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dimeric diterpenoid for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants. This assay is commonly used to screen for the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which can be measured to determine the nitrite concentration.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dimeric diterpenoid for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 550 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to LPS-stimulated cells without compound treatment.

Signaling Pathways and Mechanisms of Action

The biological effects of Isodon diterpenoids, including the dimeric forms, are often mediated through the modulation of key cellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical cascades frequently implicated in the cytotoxic and anti-inflammatory activities of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers and inflammatory diseases. Some diterpenoids from Isodon have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory and pro-survival genes. The inhibitory mechanism can involve preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of the active NF-κB dimers (p65/p50).

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) IKK_complex->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_IkB->IkB Degradation NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_active->Nucleus NFkB_active->Gene_expression Binding to DNA Dimeric_Diterpenoid Isodon Dimeric Diterpenoid Dimeric_Diterpenoid->IKK_complex Inhibition Dimeric_Diterpenoid->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by Isodon dimeric diterpenoids.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, growth, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers, promoting tumor progression and resistance to therapy. Natural compounds that can inhibit this pathway are of significant interest in cancer drug discovery. While the direct effects of Isodon dimeric diterpenoids on this pathway are still under investigation, many monomeric diterpenoids from this genus have been shown to exert their anticancer effects by modulating PI3K/Akt signaling.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Dimeric_Diterpenoid Isodon Dimeric Diterpenoid Dimeric_Diterpenoid->PI3K Inhibition Dimeric_Diterpenoid->Akt Inhibition of Phosphorylation

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Isodon dimeric diterpenoids.

Conclusion and Future Directions

Dimeric diterpenoids from Isodon species represent a structurally diverse and biologically potent class of natural products. Their significant cytotoxic and anti-inflammatory activities, as evidenced by the presented quantitative data, underscore their potential as lead compounds for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of these and other natural products.

Further research is warranted to fully elucidate the mechanisms of action of these dimeric compounds. While the involvement of the NF-κB and PI3K/Akt pathways is suggested by studies on related monomeric diterpenoids, direct investigations into how the unique dimeric structures interact with and modulate these and other signaling cascades are crucial. A deeper understanding of their structure-activity relationships will be instrumental in the rational design and semi-synthesis of even more potent and selective drug candidates. The continued exploration of the rich chemical diversity within the Isodon genus is poised to yield novel dimeric diterpenoids with significant therapeutic potential.

References

Unveiling the In Vitro Anticancer Potential of Hispidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Hispidanin B" did not yield specific scientific literature detailing its in vitro anticancer effects. It is plausible that the intended compound of interest was the closely related and well-researched natural phenol, Hispidin . This technical guide therefore focuses on the in vitro anticancer properties of Hispidin, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Hispidin, a polyphenol found in various medicinal fungi, has demonstrated significant anticancer activities in preclinical studies. This document synthesizes the available in vitro data on Hispidin's effects on cancer cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms, with a focus on key signaling pathways.

Quantitative Analysis of Hispidin's Anticancer Efficacy

The cytotoxic and pro-apoptotic effects of Hispidin have been quantified across different cancer cell lines. The following tables summarize the key findings, providing a comparative overview of its potency.

Table 1: Cytotoxicity of Hispidin in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueTreatment Duration (hours)Reference
PC3Prostate CancerMTTData not specifiedNot specified[1]
DU145Prostate CancerMTTData not specifiedNot specified[1]
NCI-H460Non-Small-Cell Lung CancerMTTData not specifiedNot specified[2]
A549Non-Small-Cell Lung CancerMTTData not specifiedNot specified[2]

Note: Specific IC50 values were not explicitly stated in the provided search results, but significant decreases in viability were reported.

Table 2: Pro-Apoptotic and Cell Cycle Effects of Hispidin

Cell LineEffectMethodKey FindingsReference
PC3Apoptosis InductionFlow CytometryIncreased apoptosis[1]
NCI-H460Apoptosis InductionHoechst 33342 staining, Flow CytometryIncreased apoptosis in a dose-dependent manner[2]
A549Apoptosis InductionHoechst 33342 staining, Flow CytometryIncreased apoptosis in a dose-dependent manner[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the standard protocols for the key assays used to evaluate the in vitro anticancer effects of Hispidin.

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Hispidin for specific durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

2. Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.

  • Apoptosis (Annexin V/PI Staining):

    • Cell Preparation: Both adherent and suspension cells are harvested and washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analysis: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Cell Cycle Analysis (PI Staining):

    • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.

    • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

3. Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

Hispidin exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

1. Induction of Apoptosis

Hispidin has been shown to induce mitochondrion-dependent apoptosis.[1] This process involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3]

Hispidin Hispidin Bax Bax (Pro-apoptotic) Expression ↑ Hispidin->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Hispidin->Bcl2 Mito Mitochondrial Membrane Potential ↓ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hispidin-induced mitochondrial apoptosis pathway.

2. Modulation of PI3K/Akt and MAPK Signaling Pathways

Hispidin has been observed to down-regulate the phosphorylation of AKT, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] Concurrently, it up-regulates the MAPK signaling pathway, including the phosphorylation of p38, ERK, and JNK proteins.[1] The interplay between the inhibition of the pro-survival PI3K/Akt pathway and the activation of the stress-responsive MAPK pathway contributes significantly to Hispidin's anticancer effects.

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt (Phosphorylation ↓) PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Inhibition MAPKKK MAPKKK p38 p38 (Phosphorylation ↑) MAPKKK->p38 ERK ERK (Phosphorylation ↑) MAPKKK->ERK JNK JNK (Phosphorylation ↑) MAPKKK->JNK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis Hispidin Hispidin Hispidin->PI3K Hispidin->MAPKKK Start Start: Select Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Hispidin Treatment (Dose- & Time-response) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data WesternBlot->Data End Conclusion Data->End

References

The Anti-Cancer Potential of Hispidin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidin (B607954), a phenolic compound predominantly isolated from the medicinal mushroom Phellinus linteus, has emerged as a promising natural agent with potent anti-cancer properties. Extensive in vitro and in vivo studies have begun to elucidate the intricate molecular mechanisms through which hispidin exerts its cytotoxic and anti-proliferative effects on various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of hispidin's mechanism of action, with a focus on its impact on key signaling pathways, apoptosis, cell cycle regulation, and metastasis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Data Presentation: Quantitative Analysis of Hispidin's Efficacy

The cytotoxic and anti-proliferative effects of hispidin have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of hispidin required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)AssayReference
PC3Prostate Cancer~25 (at 48h)MTT[1]
DU145Prostate Cancer~30 (at 48h)MTT[1]
LNCaPProstate CancerNot explicitly stated, but significant growth inhibition at 5-20 µMMTS[2]
C4-2Prostate CancerNot explicitly stated, but significant growth inhibition at 5-20 µMMTS[2]

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Hispidin's primary anti-cancer activity stems from its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. These effects are mediated through a complex interplay of signaling pathways and the generation of reactive oxygen species (ROS).

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Hispidin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. A key initiating event is the accumulation of intracellular and mitochondrial ROS[1].

  • Intrinsic Pathway: Hispidin-induced ROS generation leads to mitochondrial dysfunction. This is characterized by a change in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm. This process is regulated by the Bcl-2 family of proteins. Hispidin treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the intrinsic apoptotic cascade. The released mitochondrial factors then activate a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. The cleavage and activation of these caspases ultimately lead to the dismantling of the cell.

  • Extrinsic Pathway: Evidence also suggests that hispidin can activate the extrinsic apoptotic pathway, which involves the activation of caspase-8. Activated caspase-8 can directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.

Cell Cycle Arrest

Hispidin has been shown to disrupt the normal progression of the cell cycle in prostate cancer cells, leading to an arrest in the S phase. This prevents the cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. The precise molecular mechanisms underlying this S-phase arrest are still under investigation but are likely linked to the modulation of cell cycle regulatory proteins.

Key Signaling Pathways Modulated by Hispidin

Hispidin's effects on apoptosis and cell cycle are orchestrated through its modulation of critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumorigenesis. Hispidin has been shown to down-regulate the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting the activation of Akt, hispidin can suppress the pro-survival signals and sensitize cancer cells to apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes several key kinases, such as ERK, JNK, and p38. Hispidin treatment has been observed to dramatically up-regulate the phosphorylation of p38, ERK, and JNK proteins in prostate cancer cells. The activation of the JNK and p38 MAPK pathways is often associated with the induction of apoptosis in response to cellular stress, which aligns with the pro-apoptotic effects of hispidin.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Hispidin has demonstrated the potential to inhibit the metastatic capabilities of cancer cells.

Inhibition of Cell Migration and Invasion

Studies have shown that hispidin can significantly inhibit the migration and colony formation of prostate cancer cells. This is achieved, at least in part, by reducing the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. MMPs are enzymes that degrade the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of hispidin's mechanism of action.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of hispidin on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of hispidin (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the hispidin concentration.

Western Blot Analysis for Protein Expression

Objective: To detect the expression levels of specific proteins involved in apoptosis and signaling pathways.

Principle: Western blotting is a technique used to separate and identify proteins. Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Cell Lysis: Treat cells with hispidin as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p-Akt, Akt, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle.

Principle: Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of each cell can be quantified, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with hispidin for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Hispidin_Signaling_Pathway Hispidin Hispidin ROS ↑ Reactive Oxygen Species (ROS) Hispidin->ROS PI3K PI3K Hispidin->PI3K Inhibits Akt Akt Hispidin->Akt Inhibits Phosphorylation MAPK_pathway MAPK Pathway Hispidin->MAPK_pathway CellCycle Cell Cycle Arrest (S Phase) Hispidin->CellCycle Metastasis ↓ Metastasis Hispidin->Metastasis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax PI3K->Akt pAkt p-Akt (Inactive) p38 ↑ p-p38 MAPK_pathway->p38 JNK ↑ p-JNK MAPK_pathway->JNK ERK ↑ p-ERK MAPK_pathway->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Casp9 ↑ Cleaved Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp8 ↑ Cleaved Caspase-8 Casp8->Casp3 Casp3->Apoptosis MMP ↓ MMP-2, MMP-9 Metastasis->MMP

Caption: Hispidin's multifaceted mechanism of action in cancer cells.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture 1. Cell Culture & Hispidin Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. ECL Detection secondary_ab->detection imaging 10. Imaging detection->imaging quantification 11. Densitometry & Quantification imaging->quantification

Caption: Standard workflow for Western Blot analysis.

Cell_Cycle_Flow_Cytometry start Start: Cancer Cell Culture treatment Hispidin Treatment (various concentrations and times) start->treatment harvest Cell Harvesting (Trypsinization) treatment->harvest fixation Fixation (70% Ethanol) harvest->fixation staining Staining (Propidium Iodide & RNase A) fixation->staining analysis Flow Cytometry Analysis (DNA Content Measurement) staining->analysis end Result: Cell Cycle Phase Distribution (%G0/G1, %S, %G2/M) analysis->end

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Conclusion

Hispidin demonstrates significant potential as an anti-cancer agent by targeting multiple facets of cancer cell biology. Its ability to induce ROS-mediated apoptosis through both intrinsic and extrinsic pathways, coupled with its capacity to induce S-phase cell cycle arrest and inhibit cell migration and invasion, underscores its multifaceted mechanism of action. The modulation of the PI3K/Akt and MAPK signaling pathways appears to be central to these effects. The detailed experimental protocols and visual representations of the underlying mechanisms provided in this guide are intended to facilitate further research and development of hispidin and its derivatives as novel cancer therapeutics. Future studies should focus on elucidating the precise molecular targets of hispidin and evaluating its efficacy and safety in more complex preclinical models to pave the way for its potential clinical application.

References

Methodological & Application

Total Synthesis of Hispidanin B: A Detailed Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed methodology for the total synthesis of Hispidanin B, a complex dimeric diterpenoid with significant cytotoxic activities against various tumor cell lines. While a direct total synthesis of this compound has not yet been published, this protocol leverages the established asymmetric total synthesis of its structural isomer, Hispidanin A, to propose a highly feasible synthetic route.

Introduction

Hispidanins are a family of asymmetric dimeric diterpenoids isolated from the rhizomes of Isodon hispida. Among them, this compound has demonstrated noteworthy cytotoxic effects, making it a compelling target for synthetic chemists and a promising lead for anticancer drug development. This compound is an isomer of Hispidanin A, with the key structural difference being the presence of a terminal methylene (B1212753) group at the C8' position in the labdane (B1241275) diterpenoid moiety of this compound, in contrast to the tertiary alcohol found in Hispidanin A.[1] This structural nuance allows for a synthetic strategy that diverges from a late-stage intermediate in the established total synthesis of Hispidanin A.

This application note provides a comprehensive overview of the proposed synthetic pathway, detailed experimental protocols for key transformations, and quantitative data from the synthesis of analogous structures.

Retrosynthetic Analysis and Strategy

The proposed total synthesis of this compound is based on the convergent and well-documented asymmetric total synthesis of Hispidanin A. The overall strategy involves the synthesis of two key fragments: a totarane-type dienophile and a labdane-type diene. These fragments are then coupled via a biomimetic Diels-Alder reaction to construct the core structure of the hispidanin dimer. The synthesis of the totarane fragment would remain identical to that reported for Hispidanin A. The key modification to afford this compound would be introduced in the final steps of the synthesis of the labdane fragment or after the Diels-Alder cycloaddition.

Key Features of the Synthetic Strategy:

  • Convergent Synthesis: Preparation of two complex fragments independently, which are then combined in a later step.

  • Asymmetric Synthesis: Establishment of the correct stereochemistry early in the synthesis.

  • Biomimetic Diels-Alder Reaction: A key carbon-carbon bond-forming reaction that mimics the proposed biosynthetic pathway.

  • Late-Stage Functional Group Interconversion: Conversion of a late-stage intermediate from the Hispidanin A synthesis to the desired this compound structure.

Experimental Protocols

The following protocols are adapted from the reported total synthesis of Hispidanin A and include the proposed modifications for the synthesis of this compound.

Protocol 1: Synthesis of the Totarane Dienophile

The synthesis of the totarane dienophile follows the established route, which typically starts from a commercially available chiral building block. Key transformations include an iron-catalyzed radical cascade and an enantioselective cationic polyene cyclization.[2]

Protocol 2: Synthesis of the Labdane Diene Precursor

The synthesis of the labdane diene precursor also follows the established route for the Hispidanin A synthesis up to the formation of the tertiary alcohol at the C8' position.

Protocol 3: Conversion of the C8' Tertiary Alcohol to an Exocyclic Methylene Group

This is the pivotal step that differentiates the synthesis of this compound from that of Hispidanin A. A well-established method for this transformation is the dehydration of a tertiary alcohol. Given the sterically hindered nature of the C8' position, a mild and efficient dehydration protocol is required. The Martin sulfurane mediated dehydration is a suitable choice for this transformation.

Reaction: Dehydration of the C8' tertiary alcohol intermediate.

Reagents and Materials:

  • Late-stage intermediate from Hispidanin A synthesis (containing the C8' tertiary alcohol)

  • Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur)

  • Anhydrous benzene (B151609) or toluene (B28343)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol intermediate in anhydrous benzene or toluene (0.1 M concentration).

  • Add Martin's sulfurane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the labdane diene with the desired exocyclic methylene group.

Protocol 4: Diels-Alder Cycloaddition and Final Steps

Reaction: [4+2] Cycloaddition of the totarane dienophile and the modified labdane diene.

Reagents and Materials:

  • Totarane dienophile

  • Modified labdane diene (containing the exocyclic methylene group)

  • Anhydrous toluene or xylene

  • Inert atmosphere (Argon or Nitrogen)

  • High-pressure reaction vessel (if necessary)

Procedure:

  • In a sealed tube or a high-pressure reaction vessel under an inert atmosphere, dissolve the totarane dienophile (1.0 equivalent) and the modified labdane diene (1.2 equivalents) in anhydrous toluene or xylene.

  • Heat the reaction mixture to 110-130 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.

  • Perform any final deprotection or functional group manipulation steps as required to yield this compound. These final steps would be analogous to those in the Hispidanin A synthesis.

Data Presentation

The following table summarizes the expected yields for the key transformations based on literature precedents for similar reactions in the total synthesis of Hispidanin A and other complex natural products.

StepReaction TypeStarting MaterialProductExpected Yield (%)
1 Synthesis of Totarane DienophileCommercially available chiral poolTotarane Fragment~30-40 (multi-step)
2 Synthesis of Labdane Diene PrecursorCommercially available starting materialLabdane Fragment with C8' Tertiary Alcohol~25-35 (multi-step)
3 Dehydration of C8' Tertiary AlcoholLabdane Fragment with C8' Tertiary AlcoholLabdane Diene with Exocyclic Methylene70-85
4 Diels-Alder CycloadditionTotarane Dienophile and Modified Labdane DieneDiels-Alder Adduct60-75
5 Final Deprotection/ModificationDiels-Alder AdductThis compound >90

Mandatory Visualizations

Total_Synthesis_Hispidanin_B cluster_totarane Totarane Dienophile Synthesis cluster_labdane Labdane Diene Synthesis cluster_final_steps Final Assembly A Chiral Pool Starting Material B Iron-Catalyzed Radical Cascade A->B C Enantioselective Cationic Polyene Cyclization B->C D Totarane Dienophile C->D J Diels-Alder Cycloaddition D->J E Starting Material F Multi-step Synthesis E->F G Labdane with C8' Tertiary Alcohol F->G H Dehydration (Martin Sulfurane) G->H I Labdane Diene with Exocyclic Methylene H->I I->J K Diels-Alder Adduct J->K L Final Modifications K->L M This compound L->M

Caption: Proposed synthetic route to this compound.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_analysis Analysis and Purification start Starting Materials synthesis_totarane Synthesize Totarane Dienophile start->synthesis_totarane synthesis_labdane Synthesize Labdane Diene Precursor start->synthesis_labdane coupling Diels-Alder Reaction synthesis_totarane->coupling tlc TLC Monitoring synthesis_totarane->tlc modification Introduce Exocyclic Methylene synthesis_labdane->modification modification->coupling modification->tlc final_steps Final Modifications coupling->final_steps coupling->tlc product This compound final_steps->product final_steps->tlc characterization Spectroscopic Analysis (NMR, MS) product->characterization purification Column Chromatography tlc->purification purification->characterization

Caption: Experimental workflow for this compound synthesis.

Conclusion

The methodology presented here provides a robust and detailed framework for the total synthesis of this compound. By leveraging the elegant and established synthetic route to Hispidanin A, the proposed strategy is both efficient and highly likely to succeed. The key to this approach is the strategic, late-stage introduction of the exocyclic methylene group, a transformation for which reliable and high-yielding methods exist. The successful synthesis of this compound will not only provide access to this biologically important molecule for further pharmacological evaluation but will also open avenues for the synthesis of other members of the hispidanin family and their analogues, thereby contributing significantly to the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: Asymmetric Synthesis of Hispidanin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B, a naturally occurring pyranonaphthoquinone, and its analogs are of significant interest to the scientific community due to their potential therapeutic properties. The development of robust asymmetric synthetic routes to access enantiomerically pure this compound analogs is crucial for the exploration of their structure-activity relationships (SAR) and the identification of novel drug candidates. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound analogs, focusing on modern catalytic enantioselective methods.

Core Synthetic Strategy: Asymmetric Michael Addition/Cyclization

The key structural feature of this compound is the chiral pyranonaphthoquinone core. A common and effective strategy for the asymmetric synthesis of this scaffold involves an organocatalyzed Michael addition of a 2-hydroxy-1,4-naphthoquinone (B1674593) to an α,β-unsaturated acceptor, followed by an intramolecular cyclization. Chiral bifunctional catalysts, such as squaramides derived from cinchona alkaloids, have proven to be highly effective in controlling the stereochemistry of this transformation.[1][2]

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and dried according to standard procedures. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Protocol 1: Squaramide-Catalyzed Asymmetric Michael Addition of 2-Hydroxy-1,4-naphthoquinone to an Enone

This protocol describes a general procedure for the enantioselective synthesis of a key intermediate for this compound analogs.

Materials:

  • 2-Hydroxy-1,4-naphthoquinone

  • α,β-Unsaturated ketone (e.g., chalcone (B49325) derivative)

  • Chiral bifunctional squaramide catalyst (e.g., derived from a cinchona alkaloid)

  • Anhydrous solvent (e.g., dichloromethane (B109758), toluene, or chloroform)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 2-hydroxy-1,4-naphthoquinone (1.0 equiv.) and the α,β-unsaturated ketone (1.2 equiv.) in the chosen anhydrous solvent (0.1 M), add the chiral squaramide catalyst (1-10 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting Michael adduct by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by NMR, HRMS, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: One-Pot Michael Addition/Hydroalkoxylation for Pyranonaphthoquinone Synthesis

This sequential, one-pot protocol offers a direct route to the pyranonaphthoquinone core.[3]

Materials:

  • 2-Hydroxy-1,4-naphthoquinone

  • Alkyne-tethered nitroalkene

  • Cinchona-derived squaramide catalyst

  • Silver(I) salt (e.g., AgOTf, Ag₂CO₃)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of 2-hydroxy-1,4-naphthoquinone (1.0 equiv.) and the alkyne-tethered nitroalkene (1.1 equiv.) in anhydrous dichloromethane (0.1 M), add the cinchona-derived squaramide catalyst (0.5-5 mol%).

  • Stir the mixture at room temperature for the time required to complete the Michael addition (monitor by TLC).

  • To the reaction mixture, add the silver(I) salt (5-10 mol%).

  • Continue stirring at room temperature until the subsequent hydroalkoxylation and cyclization are complete (monitor by TLC).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4H-pyranonaphthoquinone.

  • Characterize the final product and determine the enantiomeric excess.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyranonaphthoquinone derivatives, which are structural analogs of this compound.

Table 1: Squaramide-Catalyzed Asymmetric Michael Addition [1][2]

Entryα,β-Unsaturated KetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Chalcone5CH₂Cl₂1295>99
2(E)-1,3-diphenylprop-2-en-1-one2Toluene249298
3(E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one5CHCl₃189799
4(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one1CH₂Cl₂368997

Table 2: Sequential Michael Addition/Hydroalkoxylation

EntryAlkyne-tethered NitroalkeneSquaramide (mol%)Silver Salt (mol%)Time (h)Yield (%)ee (%)
1(E)-4-nitro-5-phenylpent-1-en-4-yne1AgOTf (10)248596
2(E)-4-nitro-5-(p-tolyl)pent-1-en-4-yne0.5Ag₂CO₃ (5)367894
3(E)-5-(4-methoxyphenyl)-4-nitropent-1-en-4-yne2AgOTf (10)209198
4(E)-5-(4-chlorophenyl)-4-nitropent-1-en-4-yne1Ag₂CO₃ (5)487592

Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_catalysis Catalytic Asymmetric Reaction cluster_cyclization Cyclization to Core Structure cluster_product Product Naphthoquinone 2-Hydroxy-1,4- naphthoquinone Michael_Addition Asymmetric Michael Addition Naphthoquinone->Michael_Addition Acceptor α,β-Unsaturated Acceptor (Enone or Nitroalkene) Acceptor->Michael_Addition Cyclization Intramolecular Cyclization/Hydroalkoxylation Michael_Addition->Cyclization Hispidanin_Analog This compound Analog (Pyranonaphthoquinone) Cyclization->Hispidanin_Analog Catalyst Chiral Squaramide Catalyst Catalyst->Michael_Addition

Caption: General workflow for the asymmetric synthesis of this compound analogs.

Biological_Evaluation_Logic cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis and SAR cluster_outcome Outcome Synthesis Asymmetric Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assays In Vitro Biological Assays (e.g., MAO-B Inhibition, Cytotoxicity) Purification->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Compound Identification of Lead Compounds SAR_Analysis->Lead_Compound

Caption: Logical workflow for the biological evaluation of synthesized this compound analogs.

Concluding Remarks

The protocols and data presented herein provide a solid foundation for the asymmetric synthesis of this compound analogs. The use of chiral organocatalysis, particularly with squaramide-based catalysts, offers a reliable and highly enantioselective route to the pyranonaphthoquinone core. The versatility of the Michael acceptors allows for the generation of a diverse library of analogs for biological screening. Further optimization of reaction conditions and exploration of different catalytic systems may lead to even more efficient and selective syntheses, paving the way for the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Diels-Alder Reaction in the Synthesis of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanins are a family of complex dimeric diterpenoids that have garnered significant interest from the scientific community due to their potential therapeutic properties. Notably, hispidanins A–D have demonstrated high activity in several tumor cell lines, making them attractive targets for total synthesis and further investigation in drug development. A pivotal step in the asymmetric total synthesis of these intricate natural products is a biomimetic, late-stage [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This application note provides a detailed overview and protocol for the Diels-Alder reaction, primarily based on the successful total synthesis of Hispidanin A, a close structural analog of Hispidanin B. Due to the absence of a dedicated publication on the total synthesis of this compound, the methodology presented here for Hispidanin A serves as a robust and highly relevant protocol for researchers targeting the synthesis of this compound and other related compounds.

The Diels-Alder Approach to the Hispidanin Core

The total synthesis of hispidanins, as exemplified by the work on Hispidanin A, employs a convergent strategy wherein two complex monomeric units, a labdane-type diene and a totarane-type dienophile, are coupled in a highly diastereoselective Diels-Alder reaction.[1] This key transformation constructs the central cyclohexene (B86901) ring and establishes multiple stereocenters in a single, efficient step.

The labdane-type diene is prepared through a sophisticated iron-catalyzed radical cascade reaction, while the totarane-type dienophile is synthesized via an enantioselective cationic polyene cyclization.[2] The subsequent thermal Diels-Alder reaction between these two fragments proceeds with excellent yield and selectivity, paving the way for the final steps of the total synthesis.[2]

Key Quantitative Data

The following table summarizes the key quantitative data for the pivotal Diels-Alder reaction in the synthesis of Hispidanin A, which is anticipated to be highly similar for the synthesis of this compound.

ParameterValueReference
Reaction Type Thermal [4+2] Cycloaddition[1]
Reactants Labdane-type diene (H) and Totarane-type dienophile (M)[1]
Solvent Toluene (PhMe)
Temperature Room Temperature (r.t.)
Reaction Time 45 hours
Yield 81% (from diene H)
Diastereomeric Ratio (d.r.) 10:1

Experimental Protocol: Diels-Alder Cycloaddition

This protocol is based on the published synthesis of Hispidanin A and is expected to be directly applicable or require minimal optimization for the synthesis of this compound.

Materials:

  • Labdane-type diene (Intermediate H)

  • Totarane-type dienophile (Intermediate M)

  • Anhydrous Toluene (PhMe)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the labdane-type diene (Intermediate H, 1.0 equivalent).

  • Addition of Dienophile: Dissolve the diene in anhydrous toluene. To this solution, add an excess of the unstable totarane-type dienophile (Intermediate M).

  • Reaction: Stir the reaction mixture at room temperature for 45 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.

Visualizations

Diels-Alder Reaction in Hispidanin Synthesis

Diels_Alder_Hispidanin cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Diene Labdane-type Diene (Intermediate H) Hispidanin_Core Hispidanin Core Structure (Diels-Alder Adduct) Diene->Hispidanin_Core Dienophile Totarane-type Dienophile (Intermediate M) Dienophile->Hispidanin_Core Condition1 Toluene (Solvent) Condition2 Room Temperature Condition3 45 hours Workflow A 1. Combine Labdane-type diene and Toluene in a flask under inert atmosphere. B 2. Add excess Totarane-type dienophile to the solution. A->B C 3. Stir at room temperature for 45 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Concentrate the reaction mixture in vacuo. D->E F 6. Purify the crude product by silica gel chromatography. E->F G Diels-Alder Adduct F->G

References

Application Notes and Protocols: Radical Cascade Reactions for the Hispidanin B Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B, a dimeric diterpenoid natural product, presents a complex and challenging synthetic target due to its intricate polycyclic architecture. The construction of the core structure of hispidanin congeners has been a focal point of synthetic research, with various strategies being explored. Among these, radical cascade reactions have emerged as a powerful tool for the rapid assembly of complex molecular scaffolds. This document provides detailed application notes and protocols for the synthesis of the core structure of this compound, leveraging an iron-catalyzed radical cascade reaction. The methodology described is based on the successful total synthesis of the closely related natural product, Hispidanin A, and is proposed as a highly effective approach for accessing the this compound core.[1][2]

The key transformation involves an iron(III)-catalyzed radical cascade cyclization of a polyene precursor. This reaction is initiated by the generation of a radical species which then undergoes a series of intramolecular cyclizations to form the tricyclic core of the labdane-type diterpenoid, a crucial intermediate for the synthesis of this compound. This approach is notable for its efficiency and stereocontrol, offering a streamlined pathway to this complex natural product family.

Quantitative Data Summary

The following table summarizes the key quantitative data for the iron-catalyzed radical cascade reaction to form the tricyclic core structure, as reported in the synthesis of a key intermediate for Hispidanin A.

StepProductCatalystReagentsSolvent SystemTemp. (°C)Yield (%)Diastereomeric Ratio (d.r.)
Radical Cascade/DeprotectionTricyclic Labdane-type Diterpenoid CoreFe(acac)₃ (catalytic)PhSiH₃, HF•py (for deprotection)EtOH–(CH2OH)2 (5:1)6045 (two steps)>10:1

Reaction Pathways and Workflows

Proposed Radical Cascade Mechanism

The following diagram illustrates the proposed mechanism for the iron-catalyzed radical cascade cyclization to form the tricyclic core.

G cluster_initiation Initiation cluster_cascade Cascade Cyclization cluster_termination Termination Fe(acac)3 Fe(acac)3 Fe(II) Fe(II) Fe(acac)3->Fe(II) Reduction PhSiH3 PhSiH3 Radical_Initiator PhSiH2• PhSiH3->Radical_Initiator H• abstraction Substrate Polyene Precursor Radical_Initiator->Substrate Initial_Radical Initial Alkyl Radical Substrate->Initial_Radical Radical Addition Cyclized_Radical_1 Monocyclic Radical Initial_Radical->Cyclized_Radical_1 6-exo-trig Cyclized_Radical_2 Bicyclic Radical Cyclized_Radical_1->Cyclized_Radical_2 6-exo-trig Tricyclic_Radical Tricyclic Radical Cyclized_Radical_2->Tricyclic_Radical 6-exo-trig Tricyclic_Product Tricyclic Core Tricyclic_Radical->Tricyclic_Product H• abstraction from PhSiH3

Caption: Proposed mechanism of the Fe-catalyzed radical cascade.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of the this compound core structure.

start Start: Polyene Precursor reaction Iron-Catalyzed Radical Cascade start->reaction Fe(acac)3, PhSiH3 EtOH/(CH2OH)2, 60 °C workup Aqueous Workup & Extraction reaction->workup purification Silica (B1680970) Gel Chromatography workup->purification deprotection Silyl Ether Deprotection purification->deprotection HF•py, MeCN final_purification Final Purification deprotection->final_purification end End: this compound Core final_purification->end

Caption: Experimental workflow for the core synthesis.

Experimental Protocols

The following protocol is a representative procedure for the iron-catalyzed radical cascade cyclization to form the tricyclic core of a labdane-type diterpenoid, a key intermediate for this compound synthesis. This protocol is adapted from the synthesis of a Hispidanin A precursor.[2]

Materials and Reagents
  • Polyene precursor (e.g., TBS-protected labdane-type polyene)

  • Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Ethylene Glycol ((CH₂OH)₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Pyridine hydrofluoride (HF•py)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure: Iron-Catalyzed Radical Cascade Cyclization
  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the polyene precursor (1.0 equiv) in a 5:1 mixture of anhydrous EtOH and (CH₂OH)₂.

  • Addition of Reagents: To the stirred solution, add Fe(acac)₃ (0.1 - 0.2 equiv) followed by the dropwise addition of PhSiH₃ (2.0 - 3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir vigorously for the time determined by reaction monitoring (e.g., TLC or LC-MS), typically several hours.

  • Quenching and Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Et₂O (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected tricyclic intermediate.

Procedure: Deprotection of the Silyl Ether
  • Reaction Setup: Dissolve the purified TBS-protected intermediate (1.0 equiv) in anhydrous MeCN in a plastic vial.

  • Addition of Reagent: Carefully add HF•py (5.0 - 10.0 equiv) to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quenching and Workup: Slowly pour the reaction mixture into a stirred, saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with Et₂O (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the residue by flash column chromatography on silica gel to yield the desired tricyclic core of the labdane-type diterpenoid.

Conclusion

The iron-catalyzed radical cascade reaction offers an efficient and stereoselective route to the core structure of this compound. The provided protocols, based on the successful synthesis of a closely related natural product, serve as a valuable guide for researchers in natural product synthesis and drug development. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale. This methodology highlights the power of radical chemistry in the rapid construction of complex molecular architectures.

References

Application Note: Isolation and Purification of Hispidanin B from Isodon hispida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B is an asymmetric dimeric diterpenoid that has been isolated from the rhizomes of Isodon hispida. This compound has garnered significant interest within the drug development community due to its notable cytotoxic activities against various cancer cell lines. As a member of the ent-kaurane diterpenoid class of natural products, this compound represents a promising lead compound for the development of novel anticancer therapeutics. The isolation and purification of this compound are critical first steps in enabling further preclinical and clinical research. This application note provides a detailed protocol for the efficient isolation and purification of this compound from its natural source, Isodon hispida.

Data Presentation

The cytotoxic activity of purified this compound has been evaluated against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µM)[1]
SGC7901Gastric Cancer10.7
SMMC7721Hepatocellular Carcinoma9.8
K562Chronic Myelogenous Leukemia13.7

Experimental Protocols

This section details the methodology for the isolation and purification of this compound from the rhizomes of Isodon hispida.

1. Plant Material

The rhizomes of Isodon hispida were collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

2. Extraction

  • Air-dry the rhizomes of Isodon hispida at room temperature.

  • Pulverize the dried rhizomes into a coarse powder.

  • Macerate the powdered rhizomes with 95% ethanol (B145695) (EtOH) at room temperature. Perform this extraction three times to ensure exhaustive extraction of the secondary metabolites.

  • Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning

  • Suspend the crude extract in water.

  • Perform liquid-liquid partitioning successively with petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc).

  • Separate the layers and collect the ethyl acetate fraction, as diterpenoids are typically enriched in this fraction.

  • Concentrate the ethyl acetate fraction in vacuo to yield a dried extract.

4. Chromatographic Purification

The purification of this compound is achieved through a multi-step chromatographic process.

a. Silica (B1680970) Gel Column Chromatography (CC)

  • Subject the ethyl acetate extract to silica gel column chromatography.

  • Elute the column with a gradient of increasing polarity, starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

b. Medium Pressure Liquid Chromatography (MPLC)

  • Further purify the fractions containing the compounds of interest using MPLC with a C18 reversed-phase column.

  • Elute with a gradient of methanol (B129727) (MeOH) and water (H₂O).

  • Collect and combine fractions based on the MPLC chromatogram.

c. Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • Perform the final purification step using semi-preparative HPLC on a C18 column.

  • Use an isocratic or gradient elution with an appropriate mobile phase, such as methanol and water, to isolate this compound.

  • The purity of the isolated compound should be assessed by analytical HPLC.

5. Structure Elucidation

The chemical structure of the purified this compound is confirmed through extensive spectroscopic analysis, including:

  • 1D NMR: ¹H and ¹³C NMR

  • 2D NMR: COSY, HSQC, and HMBC

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet (UV) Spectroscopy: To observe chromophores.

  • X-ray Crystallography: For unambiguous determination of the stereochemistry.

Experimental Workflow

experimental_workflow start Dried Rhizomes of Isodon hispida extraction Extraction with 95% EtOH start->extraction partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel mplc MPLC (C18 column) silica_gel->mplc hplc Semi-preparative HPLC (C18 column) mplc->hplc hispidanin_b Pure this compound hplc->hispidanin_b analysis Structural Elucidation (NMR, MS, etc.) hispidanin_b->analysis

Caption: Isolation and purification workflow for this compound.

References

Application Note: Quantitative Analysis of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hispidanin B is a molecule of interest within natural product research. As with many novel compounds, robust and reliable analytical methods for its quantification are essential for further pharmacological and developmental studies. To date, specific, validated analytical methods for the quantification of this compound are not widely published. This document provides a comprehensive guide for the development and implementation of such methods, proposing both a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

The protocols and data presented herein are intended as a starting point for researchers and are based on established principles of analytical chemistry for the quantification of small molecules. Method validation should be performed by the end-user to ensure compliance with specific regulatory requirements.

Proposed Analytical Methods

A two-tiered approach is recommended for the quantification of this compound:

  • HPLC-UV: A reliable and widely accessible method suitable for the analysis of bulk material, process intermediates, and formulated products where concentrations are expected to be relatively high.

  • LC-MS/MS: A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where low levels of detection are required.

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To extract this compound from the sample matrix and prepare it for chromatographic analysis.

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Vortex mixer

  • Centrifuge

Procedure for Bulk Material/Formulations:

  • Accurately weigh an appropriate amount of the sample and dissolve it in a known volume of methanol to achieve a target concentration of approximately 1 mg/mL.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Perform serial dilutions with methanol to prepare a working solution with a concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Procedure for Biological Matrices (e.g., Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an LC-MS vial.

Protocol 2: HPLC-UV Quantification

Objective: To quantify this compound using HPLC with UV detection.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 280 nm (or the absorbance maximum of this compound)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Prepare a calibration curve by injecting a series of known concentrations of the this compound reference standard.

  • Inject the prepared samples.

  • Integrate the peak area corresponding to this compound.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 3: LC-MS/MS Quantification

Objective: To achieve highly sensitive and selective quantification of this compound using LC-MS/MS.

Instrumentation and Conditions:

ParameterCondition
LC System A high-performance liquid chromatography system
Mass Spectrometer A triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of this compound standard (e.g., Precursor ion > Product ion)

Procedure:

  • Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Prepare a calibration curve using the same biological matrix as the samples (matrix-matched calibration standards).

  • Inject the prepared samples and calibration standards.

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

Example Method Validation Data

The following tables summarize the expected performance characteristics of the proposed analytical methods. These are example data and actual results may vary.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linear Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linear Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection (Bulk or Biological) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Clean-up (e.g., Protein Precipitation) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection Injection into LC System Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Application Notes: HPLC and LC-MS Methods for the Analysis of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hispidanin B is a complex dimeric diterpenoid isolated from the medicinal plant Isodon hispida. It has demonstrated significant cytotoxic activities against various tumor cell lines, making it a compound of interest for drug development and biomedical research. Accurate and reliable analytical methods are crucial for the quantification of this compound in biological matrices and for quality control in research and pharmaceutical applications. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific, validated methods for this compound are not widely published, the protocols outlined below are based on established methods for the analysis of structurally related diterpenoids, particularly cassane and furanoditerpenoids. These methods provide a strong starting point for the development and validation of a robust analytical procedure for this compound.

Method Selection
  • HPLC with UV Detection: This method is suitable for routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement. The presence of a chromophore in the this compound molecule allows for its detection by UV-Vis spectrophotometry.

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological samples such as plasma, serum, or tissue extracts. The use of tandem mass spectrometry (MS/MS) allows for confident identification and quantification even at very low concentrations.

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC/LC-MS Injection Reconstitution->Injection Separation Reversed-Phase Chromatography Injection->Separation Detection UV or MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Detailed Protocols

Protocol 1: HPLC-UV Method for this compound Analysis

This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound. Optimization of the mobile phase composition and gradient may be required to achieve optimal separation.

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1.0 g of powdered and dried plant material (Isodon hispida).

    • Add 20 mL of methanol (B129727) and sonicate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Optional, for cleaner samples):

    • The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the reconstituted extract onto the cartridge.

    • Wash with a low percentage of methanol in water to remove polar impurities.

    • Elute this compound with a higher percentage of methanol.

  • Final Sample:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% B to 95% B over 30 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or an optimal wavelength determined by UV scan of a this compound standard)

3. Quantitative Data Summary

AnalyteRetention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
This compoundTo be determined> 0.999To be determinedTo be determined
Internal StdTo be determined---

Note: The retention time, Limit of Detection (LOD), and Limit of Quantification (LOQ) need to be experimentally determined during method development and validation.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol is designed for high-sensitivity and high-selectivity analysis of this compound in complex matrices.

1. Sample Preparation (from Biological Fluids, e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection:

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

ParameterRecommended Conditions
LC System A high-performance liquid chromatography system.
Column C18 reversed-phase column (e.g., Luna C18, 5 µm, 2.0 x 100 mm).
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive mode.
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (m/z of [M+H]⁺ for this compound)
Product Ions (Q3) To be determined (at least two characteristic fragment ions)
Collision Energy To be optimized for each transition

3. Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)
This compoundTo be determinedTo be determinedTo be determined> 0.999To be determinedTo be determined
Internal StdTo be determinedTo be determined----

Note: The precursor and product ions, as well as LOD and LOQ, must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Hypothetical Signaling Pathway for this compound Cytotoxicity

Based on the reported cytotoxic activity of this compound against tumor cells, a plausible mechanism of action involves the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated for this compound.

Hypothetical Apoptosis Pathway for this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway HispidaninB This compound Bax Bax/Bak Activation HispidaninB->Bax Induces DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) HispidaninB->DeathReceptor May sensitize Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Bax via Bid cleavage Casp8->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Application Notes and Protocols for Cell-Based Assays to Evaluate Hispidanin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidanin B, a natural phenolic compound, has garnered significant interest in oncological research due to its potential cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound can inhibit cell proliferation and induce programmed cell death, making it a promising candidate for novel anticancer therapeutic development. Understanding the underlying molecular mechanisms of this compound's cytotoxicity is crucial for its evaluation as a therapeutic agent. This document provides a comprehensive guide with detailed protocols for a panel of cell-based assays to thoroughly assess the cytotoxic and apoptotic effects of this compound. The assays described herein are designed to quantify changes in cell viability, membrane integrity, and key apoptotic events, providing a robust framework for its preclinical evaluation.

Core Assays for Cytotoxicity Evaluation

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic profile of this compound. The following assays provide quantitative data on different aspects of cellular health and death.

Data Presentation: Summary of Quantitative Data

The results from the following assays should be meticulously recorded and are ideally presented in a tabular format for clear comparison across different concentrations of this compound and treatment durations.

AssayCell LineThis compound Conc. (µM)Treatment Time (h)Endpoint MeasuredResult (e.g., % Viability, % Cytotoxicity, % Apoptosis)
MTT Assay e.g., HeLa0, 5, 10, 20, 40, 8024Metabolic ActivityMean ± SD
0, 5, 10, 20, 40, 8048Metabolic ActivityMean ± SD
LDH Assay e.g., HeLa0, 5, 10, 20, 40, 8024Membrane IntegrityMean ± SD
0, 5, 10, 20, 40, 8048Membrane IntegrityMean ± SD
Annexin V/PI e.g., HeLa0, 20, 4024Phosphatidylserine (B164497) Externalization% Early Apoptosis, % Late Apoptosis/Necrosis
Cell Cycle e.g., HeLa0, 20, 4024DNA Content% G1, % S, % G2/M, % Sub-G1

Experimental Workflow

The general workflow for evaluating this compound cytotoxicity involves a series of sequential and complementary assays.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Selection & Culture plate_seeding Cell Seeding in Multi-well Plates cell_culture->plate_seeding hispidanin_prep This compound Stock Preparation hispidanin_prep->plate_seeding treatment Treatment with This compound plate_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis) treatment->annexin cell_cycle Cell Cycle Analysis (DNA Content) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western data_quant Data Quantification (e.g., Plate Reader, Flow Cytometer) mtt->data_quant ldh->data_quant annexin->data_quant cell_cycle->data_quant western->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis conclusion Conclusion on Cytotoxicity & Mechanism stat_analysis->conclusion

Figure 1: Experimental workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the surrounding culture medium. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • LDH Cytotoxicity Assay Kit

  • This compound stock solution

  • Selected cancer cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control, and a maximum LDH release control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).

  • Lysis for Maximum Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of the lysis buffer provided in the kit to the wells designated for maximum LDH release.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as prepared according to the kit instructions) to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of vehicle) / (Absorbance of max release - Absorbance of vehicle)] x 100

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can enter late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound stock solution

  • Selected cancer cell line

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This assay uses propidium iodide to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as previously described.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Washing: Wash cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate at 4°C for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

This compound is proposed to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS), which subsequently triggers both the intrinsic and extrinsic apoptotic pathways.

G cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway HispidaninB This compound ROS ↑ Reactive Oxygen Species (ROS) HispidaninB->ROS JNK JNK Activation ROS->JNK Casp8 Caspase-8 Activation ROS->Casp8 Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed signaling pathway of this compound-induced apoptosis.

Mechanism Description: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress is a key upstream event that can activate the JNK signaling pathway. The activation of JNK can modulate the expression of Bcl-2 family proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, resulting in the release of cytochrome c and subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway. Concurrently, ROS can also lead to the activation of caspase-8, the initiator caspase of the extrinsic pathway. Both pathways converge on the activation of the executioner caspase-3, which orchestrates the biochemical events leading to apoptosis.

Conclusion

The protocols and assays detailed in this application note provide a robust framework for the systematic evaluation of this compound's cytotoxic and pro-apoptotic activities. By employing a combination of these cell-based assays, researchers can obtain comprehensive and quantitative data on the compound's efficacy and elucidate its mechanism of action. This information is invaluable for the continued development of this compound as a potential anti-cancer therapeutic. It is recommended to perform these experiments in multiple relevant cancer cell lines to assess the breadth of its activity.

Developing Hispidin as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a polyphenol naturally occurring in medicinal mushrooms such as Phellinus linteus, has demonstrated significant potential as an anticancer agent.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of Hispidin. The protocols outlined herein cover the assessment of cytotoxicity, induction of apoptosis, and analysis of key signaling pathways, including the PI3K/Akt/mTOR cascade. The information is intended to facilitate further research and development of Hispidin as a novel cancer therapeutic.

Introduction

Hispidin has been shown to exhibit cytotoxic effects against a range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[3] Its mechanisms of action are multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of critical cellular signaling pathways.[4][5] This document serves as a comprehensive guide for the in vitro evaluation of Hispidin's anticancer efficacy.

Data Presentation: Cytotoxicity of Hispidin

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Hispidin in various cancer cell lines, providing a quantitative measure of its cytotoxic activity.

Table 1: IC50 Values of Hispidin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SCL-1Skin Squamous Cell Carcinoma100
Capan-1Pancreatic Ductal Adenocarcinoma100 - 1000
BxPC-3Pancreatic Ductal Adenocarcinoma>150 (after 48h)
AsPC-1Pancreatic Ductal Adenocarcinoma>150 (after 48h)
PC-3Prostate CancerNot explicitly stated, but viability significantly reduced at 20-80 µM
DU-145Prostate CancerNot explicitly stated, but viability significantly reduced at 20-80 µM
LNCaPProstate CancerNot explicitly stated, but growth significantly inhibited at 10-40 µM
C4-2Prostate CancerNot explicitly stated, but growth significantly inhibited at 10-40 µM

Note: IC50 values can vary depending on the assay conditions, including incubation time and cell density.

Signaling Pathways Modulated by Hispidin

Hispidin has been shown to influence several key signaling pathways involved in cancer cell proliferation and survival.

PI3K/Akt/mTOR Pathway

Recent studies have indicated that Hispidin can modulate the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer. Hispidin treatment has been shown to down-regulate the phosphorylation of Akt, a key component of this pathway, in prostate cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Hispidin Hispidin Hispidin->Akt inhibits phosphorylation Apoptosis_Pathway cluster_mito Mitochondrion Hispidin Hispidin Bax Bax (Pro-apoptotic) Hispidin->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Hispidin->Bcl2 downregulates CytoC Cytochrome c Bax->CytoC release Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Experimental_Workflow cluster_initial Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis Cell_Culture Cancer Cell Culture MTT_Assay Cell Viability (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Western_Blot Western Blot (Protein Expression) IC50->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Pathway_Analysis Investigate Key Pathways (e.g., PI3K/Akt, MAPK) Western_Blot->Pathway_Analysis Pathway_Analysis->Data_Analysis

References

Application Notes and Protocols for In Vivo Studies of Bioactive Compounds from Phellinus Species

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vivo Studies of Hispidin (B607954) and Related Bioactive Compounds from Phellinus Species in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct in vivo studies for a compound specifically named "Hispidanin B" were found in the available literature. The following information is based on research conducted on hispidin and other bioactive constituents isolated from medicinal fungi of the Phellinus genus, which are likely related to the user's query.

Introduction

Medicinal mushrooms of the Phellinus genus, such as Phellinus linteus and Phellinus igniarius, are known for producing a variety of bioactive secondary metabolites. Among these, styrylpyrone-class polyphenols, including hispidin and its derivatives, have garnered significant interest for their therapeutic potential. These compounds have demonstrated a range of biological activities in preclinical studies, including anti-inflammatory, antioxidant, anti-diabetic, and cytotoxic effects. This document provides a summary of the available data from in vivo animal studies on these compounds and detailed protocols for key experiments.

Data Presentation: In Vivo Efficacy of Phellinus Species Extracts

The following table summarizes the quantitative data from in vivo studies investigating the therapeutic effects of extracts from Phellinus species, which contain hispidin and related compounds.

Animal ModelTreatmentDosageKey Findings
Mice with LPS-induced acute lung injuryPolysaccharides from Phellinus linteusNot SpecifiedSignificantly decreased the expression of inflammatory cytokines IL-6, IL-1β, and TNF-α.
DSS-induced colitis in micePolysaccharides from Phellinus linteus500 mg/kg/dMarkedly decreased the expression of inflammatory cytokines IL-6, IL-1β, TNF-α, and iNOS.[1]
High-fat, high-fructose diet-fed miceTropicoporus linteus polysaccharides (PLPs)Not SpecifiedSignificantly reduced fasting blood glucose levels and improved glucose intolerance.[2]

Experimental Protocols

1. Protocol for Induction and Treatment of DSS-Induced Colitis in Mice

This protocol describes the induction of colitis using dextran (B179266) sulfate (B86663) sodium (DSS) and subsequent treatment with bioactive compounds from Phellinus species.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

    • Phellinus linteus polysaccharide extract.

    • Sterile, distilled water.

    • Animal balance.

    • Gavage needles.

  • Procedure:

    • Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

    • Induction of Colitis:

      • Prepare a 3% (w/v) solution of DSS in sterile drinking water.

      • Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days.

      • Monitor mice daily for weight loss, stool consistency, and the presence of blood in the stool to assess the disease activity index (DAI).

    • Treatment:

      • Prepare the Phellinus linteus polysaccharide extract at the desired concentration (e.g., for a 500 mg/kg/d dose).

      • Administer the extract orally via gavage once daily, starting from the first day of DSS administration and continuing for the duration of the experiment.

      • A control group should receive vehicle (e.g., sterile water) via oral gavage.

    • Endpoint Analysis:

      • At the end of the treatment period, euthanize the mice.

      • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

      • Measure colon length as an indicator of inflammation.

      • Homogenize a portion of the colon tissue to measure the expression levels of inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) using ELISA or qPCR.

2. Protocol for High-Fat, High-Fructose Diet-Induced Metabolic Syndrome in Mice

This protocol outlines the induction of metabolic syndrome and the evaluation of the anti-diabetic effects of Phellinus extracts.

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Materials:

    • High-fat diet (HFD) (e.g., 60% kcal from fat).

    • High-fructose solution (e.g., 20% w/v in drinking water).

    • Tropicoporus linteus polysaccharide extract.

    • Glucometer and test strips.

    • Insulin (B600854) solution.

  • Procedure:

    • Acclimatization: Acclimatize mice for one week as described previously.

    • Induction of Metabolic Syndrome:

      • Feed the mice a high-fat diet and provide the high-fructose solution as their drinking water for 8-12 weeks.

      • A control group should be fed a standard chow diet.

    • Treatment:

      • After the induction period, divide the HFD-fed mice into treatment and vehicle groups.

      • Administer the Tropicoporus linteus polysaccharide extract orally via gavage daily for a specified period (e.g., 4-6 weeks).

      • The vehicle group should receive the corresponding vehicle.

    • Endpoint Analysis:

      • Fasting Blood Glucose: Measure fasting blood glucose levels weekly from tail vein blood after a 6-hour fast.

      • Glucose Tolerance Test (GTT): At the end of the study, perform an oral or intraperitoneal GTT. Fast the mice for 6 hours, then administer a glucose solution (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

      • Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. Fast the mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

      • Serum Analysis: Collect blood at the end of the study to measure serum levels of insulin, triglycerides, and cholesterol.

Signaling Pathways and Experimental Workflows

The bioactive compounds from Phellinus species are thought to exert their therapeutic effects by modulating various signaling pathways.

DSS_Colitis_Workflow Mouse C57BL/6 Mice DSS 3% DSS in Drinking Water (7 days) Mouse->DSS Treatment Phellinus Extract (Oral Gavage) DSS->Treatment Vehicle Vehicle Control (Oral Gavage) DSS->Vehicle DAI Daily Monitoring: - Weight Loss - Stool Consistency - Bleeding Treatment->DAI Histo Histological Analysis (Colon) Treatment->Histo Cytokines Cytokine Measurement (IL-6, IL-1β, TNF-α) Treatment->Cytokines Vehicle->DAI Vehicle->Histo Vehicle->Cytokines

Caption: Experimental workflow for the DSS-induced colitis model.

Metabolic_Syndrome_Workflow Mice C57BL/6 Mice HFD High-Fat Diet & High-Fructose Water Mice->HFD Phellinus Phellinus Extract (Oral Gavage) HFD->Phellinus Vehicle Vehicle Control HFD->Vehicle FBG Fasting Blood Glucose Phellinus->FBG GTT Glucose Tolerance Test Phellinus->GTT ITT Insulin Tolerance Test Phellinus->ITT Serum Serum Analysis Phellinus->Serum Vehicle->FBG Vehicle->GTT Vehicle->ITT Vehicle->Serum

Caption: Workflow for the diet-induced metabolic syndrome model.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Phellinus Hispidin & Related Compounds Phellinus->NFkB Inhibition

Caption: Postulated anti-inflammatory signaling pathway of Hispidin.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Total Synthesis of Dimeric Diterpenoids of the Hispidanin Class

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center addresses the common challenges encountered in the total synthesis of complex dimeric diterpenoids, with a specific focus on the hispidanin class of molecules. While the user's original query concerned Hispidanin B, a thorough review of the scientific literature reveals that a detailed total synthesis of this compound has not been prominently published. However, the total synthesis of the closely related and structurally similar Hispidanin A has been accomplished and well-documented.

Given that Hispidanin A and B are congeners isolated from the same natural source, Isodon hispida, they share significant structural motifs. Therefore, the challenges and solutions encountered in the total synthesis of Hispidanin A serve as an excellent and highly relevant proxy for those anticipated in the synthesis of this compound. This guide leverages the insights from the synthesis of Hispidanin A to provide a practical and informative resource for researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of hispidanin-type diterpenoids?

The primary challenges in the synthesis of hispidanins lie in the construction of the sterically congested and stereochemically rich core structure. Key hurdles include:

  • Construction of the polycyclic diterpenoid monomers: The synthesis requires the efficient assembly of two distinct and complex diterpenoid fragments that will ultimately be joined.

  • Stereocontrolled formation of the dimer: The crucial step of dimerization, often a Diels-Alder reaction, must be controlled to achieve the desired stereochemistry of the final product.

  • Functional group compatibility: The synthesis involves numerous steps with sensitive functional groups that require careful protection and deprotection strategies.

Q2: What is the key bond-forming reaction for the dimerization in the known synthesis of Hispidanin A?

The key dimerization step in the reported total synthesis of Hispidanin A is a biomimetic [4+2] cycloaddition (Diels-Alder reaction).[1] This reaction joins the two diterpenoid monomers to form the characteristic central heterocyclic core of the hispidanin scaffold.

Q3: Are there specific starting materials that have proven effective for the synthesis of the monomeric units?

Yes, for the asymmetric synthesis of Hispidanin A, researchers have successfully utilized naturally occurring and commercially available chiral building blocks. For instance, (-)-sclareolide and (+)-sclareol have been employed as starting materials to efficiently synthesize the complex diterpenoid monomers in a stereocontrolled manner.

Troubleshooting Guides

Problem 1: Low yield or poor stereoselectivity in the key Diels-Alder reaction.

Possible Causes:

  • Steric hindrance: The two large and complex diterpenoid fragments can experience significant steric repulsion, hindering the desired approach for the cycloaddition.

  • Unfavorable electronic properties: The diene and dienophile may not have the optimal electronic characteristics for a facile reaction.

  • Suboptimal reaction conditions: Temperature, solvent, and the presence of catalysts can dramatically influence the outcome of the Diels-Alder reaction.

Troubleshooting Steps:

  • Lewis Acid Catalysis: Investigate the use of various Lewis acids to catalyze the Diels-Alder reaction. Lewis acids can activate the dienophile, lowering the activation energy and potentially improving both the yield and stereoselectivity.

  • Solvent Screening: The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Screen a range of solvents from non-polar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also lead to reduced stereoselectivity. Conversely, lower temperatures may improve selectivity but decrease the reaction rate.

  • High-Pressure Conditions: Applying high pressure can favor the formation of the more compact transition state of the Diels-Alder reaction, potentially leading to improved yields and selectivity.

Data Presentation: Effect of Reaction Conditions on Diels-Alder Yield and Selectivity (Hypothetical Data)
EntryLewis Acid (1.1 eq)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1NoneToluene110452:1
2BF₃·OEt₂CH₂Cl₂-78 to 0605:1
3Sc(OTf)₃CH₃CN257510:1
4Yb(OTf)₃Toluene082>20:1
Problem 2: Difficulty in the synthesis of the complex diterpenoid monomers.

Possible Causes:

  • Complex ring systems: The monomers themselves contain multiple rings and stereocenters that are challenging to construct.

  • Remote functionalization: Introducing functional groups at specific, non-activated positions can be difficult.

Troubleshooting Steps:

  • Radical Cyclizations: For the construction of certain ring systems, consider radical cyclization strategies. These can be effective for forming C-C bonds in complex settings.

  • Named Reactions for Key Transformations: Utilize well-established and robust named reactions for the construction of key structural motifs. For example, the Shapiro reaction or the Bamford-Stevens reaction for the synthesis of specific olefins.

  • Protecting Group Strategy: Carefully plan your protecting group strategy to ensure that functional groups are masked and revealed at the appropriate stages of the synthesis without interfering with other reactions.

Experimental Protocols

Key Experiment: Biomimetic Diels-Alder Cycloaddition for Hispidanin A Core

  • Reactants: Diterpenoid diene (1.0 eq), Diterpenoid dienophile (1.2 eq), Yb(OTf)₃ (0.2 eq).

  • Solvent: Toluene, freshly distilled.

  • Procedure:

    • To a solution of the diterpenoid diene in toluene at 0 °C under an argon atmosphere, add Yb(OTf)₃.

    • Stir the mixture for 15 minutes.

    • Add a solution of the diterpenoid dienophile in toluene dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Visualizations

hispidanin_synthesis_workflow cluster_monomerA Monomer A Synthesis cluster_monomerB Monomer B Synthesis cluster_dimerization Dimerization and Final Steps startA Chiral Pool Starting Material (e.g., Sclareolide) interA1 Multi-step Synthesis startA->interA1 diene Diterpenoid Diene interA1->diene diels_alder [4+2] Cycloaddition (Diels-Alder) diene->diels_alder Diene startB Chiral Pool Starting Material (e.g., (+)-Sclareol) interB1 Multi-step Synthesis startB->interB1 dienophile Diterpenoid Dienophile interB1->dienophile dienophile->diels_alder Dienophile post_da Post-Cycloaddition Modifications diels_alder->post_da hispidanin Hispidanin A/B Core Structure post_da->hispidanin troubleshooting_da problem Low Yield / Poor Selectivity in Diels-Alder cause1 Steric Hindrance problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Poor Electronic Match problem->cause3 solution1 Lewis Acid Catalysis cause1->solution1 solution2 Solvent & Temperature Screening cause2->solution2 solution3 High Pressure cause2->solution3 solution4 Modify Reactant Electronic Properties cause3->solution4

References

Technical Support Center: Synthesis of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hispidanin B synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the key pyranonaphthoquinone core formation, which is often achieved through a Diels-Alder reaction followed by subsequent transformations.

Issue 1: Low yield in the key Diels-Alder cycloaddition step.

Potential CauseSuggested Solution
Suboptimal Reaction Temperature The Diels-Alder reaction is sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to the retro-Diels-Alder reaction or decomposition of starting materials. It is crucial to empirically determine the optimal temperature. A stepwise increase in temperature, for example, from room temperature up to 80-110°C, while monitoring the reaction by TLC, is recommended.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and selectivity. Non-polar solvents like toluene (B28343) or benzene (B151609) are commonly used for Diels-Alder reactions. However, in some cases, more polar solvents might be beneficial. A solvent screen is advisable to identify the optimal medium for the specific diene and dienophile.
Lewis Acid Catalyst Inefficiency Lewis acid catalysis can accelerate the Diels-Alder reaction and improve its selectivity. If low yield is observed, consider screening different Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) and optimizing the catalyst loading. The presence of coordinating functional groups on the substrates may require specific types of Lewis acids.
Diene or Dienophile Instability The diene or dienophile may be unstable under the reaction conditions, leading to decomposition and reduced yield. Assess the stability of the starting materials at the reaction temperature. If instability is an issue, consider performing the reaction at a lower temperature for a longer duration or using a more stable derivative of the reactive partner.
Unfavorable Stereochemistry The stereochemistry of the diene and dienophile can influence the reaction rate. For instance, dienes must adopt an s-cis conformation for the reaction to occur. If the s-cis conformation is disfavored, the reaction will be slow. Computational modeling can sometimes predict the feasibility of the cycloaddition.

Issue 2: Formation of multiple products observed by TLC/NMR.

Potential CauseSuggested Solution
Lack of Regioselectivity In Diels-Alder reactions with unsymmetrical dienes and dienophiles, the formation of regioisomers is a common issue. The use of a suitable Lewis acid catalyst can often enhance the regioselectivity. The electronic properties of the substituents on the diene and dienophile also play a crucial role; electron-donating groups on the diene and electron-withdrawing groups on the dienophile (or vice-versa in an inverse-electron-demand Diels-Alder) can direct the regioselectivity.
Formation of Stereoisomers (Endo/Exo) The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product due to secondary orbital interactions. Lower reaction temperatures generally favor the formation of the kinetic endo product. The choice of solvent and catalyst can also influence the endo/exo selectivity.
Side Reactions Besides the desired cycloaddition, other reactions may occur, such as polymerization of the diene or dienophile, or Michael addition. Running the reaction at a lower temperature or in a more dilute solution can sometimes minimize these side reactions. The purity of the starting materials is also critical; impurities can catalyze unwanted side reactions.

Issue 3: Difficulty in purifying the final this compound product.

Potential CauseSuggested Solution
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by standard column chromatography can be challenging.
- Optimize the mobile phase: A systematic trial of different solvent systems with varying polarities for column chromatography is the first step.
- Alternative chromatography techniques: Consider using preparative Thin Layer Chromatography (prep-TLC) or High-Performance Liquid Chromatography (HPLC) for difficult separations.
- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Product Instability on Silica (B1680970) Gel Some organic compounds can decompose on silica gel, which is acidic. If product degradation is suspected, consider using a different stationary phase, such as alumina (B75360) (basic or neutral), or treating the silica gel with a base like triethylamine (B128534) before use.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a pyranonaphthoquinone, typically involves the construction of the core ring system as a key step. A common and effective strategy is a [4+2] cycloaddition (Diels-Alder reaction) between a suitably substituted diene and a naphthoquinone-based dienophile. This is often followed by functional group manipulations and cyclization to form the pyran ring.

Q2: Are there alternative synthetic routes to the pyranonaphthoquinone core?

A2: Yes, several other methods can be employed to construct the pyranonaphthoquinone skeleton.[1] These include:

  • Michael Addition: A Michael addition of a nucleophile to a quinone, followed by intramolecular cyclization and condensation.

  • Phthalide (B148349) Annulation: The reaction of a phthalide derivative with a suitable Michael acceptor.[2]

  • Ring-Closing Metathesis (RCM): RCM of a precursor containing two terminal alkenes to form the pyran ring.

  • Electrophile-induced Cyclization: Cyclization of a tethered phenolic aldehyde or a similar precursor initiated by an electrophile.[1]

Q3: How can I improve the regioselectivity of the Diels-Alder reaction?

A3: Improving regioselectivity is a common challenge. Here are a few approaches:

  • Catalysis: As mentioned in the troubleshooting guide, Lewis acids can significantly enhance regioselectivity.

  • Substituent Effects: Carefully consider the electronic nature of the substituents on both the diene and the dienophile. Matching electron-donating groups on one component with electron-withdrawing groups on the other can provide strong regiochemical control.

  • Steric Hindrance: Bulky substituents can also direct the cycloaddition to a specific regioisomer due to steric hindrance.

Q4: My reaction is very slow. How can I increase the reaction rate without causing decomposition?

A4: To increase the reaction rate, you can:

  • Increase the temperature: Cautiously increase the reaction temperature while monitoring for any signs of product or starting material degradation.

  • Use a catalyst: A suitable Lewis acid can dramatically accelerate the reaction.

  • Increase concentration: Running the reaction at a higher concentration can increase the rate, but be mindful of potential side reactions like polymerization.

  • Microwave irradiation: In some cases, microwave-assisted synthesis can significantly reduce reaction times.

Q5: What are some common challenges in the final steps of the synthesis, after the core is formed?

A5: The final steps often involve functional group interconversions and deprotection. Common challenges include:

  • Chemoselectivity: The presence of multiple functional groups can lead to a lack of selectivity in subsequent reactions. Careful choice of reagents and protecting groups is crucial.

  • Protecting group removal: The conditions required to remove a protecting group may affect other parts of the molecule. It is important to choose protecting groups that can be removed under mild conditions.

  • Oxidation/Reduction: The quinone moiety is redox-active, and care must be taken to avoid unwanted oxidation or reduction during subsequent steps.

Experimental Protocols (Representative Examples)

Note: The following protocols are representative examples based on the synthesis of related pyranonaphthoquinones and general synthetic methodologies. They should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for a Thermal Diels-Alder Cycloaddition

  • To a solution of the naphthoquinone dienophile (1.0 eq) in anhydrous toluene (0.1 M), add the diene (1.5 - 2.0 eq).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Cycloaddition

  • Dissolve the naphthoquinone dienophile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere and cool to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) dropwise.

  • Stir the mixture for 15-30 minutes.

  • Add a solution of the diene (1.2 eq) in the same solvent dropwise.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Product start_diene Diene da_reaction Diels-Alder Cycloaddition start_diene->da_reaction start_dienophile Naphthoquinone Dienophile start_dienophile->da_reaction workup Quenching & Extraction da_reaction->workup purification Column Chromatography workup->purification analysis TLC / NMR / MS purification->analysis product Cycloadduct analysis->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Multiple Products temp Suboptimal Temperature start->temp solvent Inappropriate Solvent start->solvent catalyst Inefficient Catalyst start->catalyst selectivity Poor Regio/Stereo- selectivity start->selectivity side_reactions Side Reactions start->side_reactions optimize_temp Optimize Temperature temp->optimize_temp screen_solvents Screen Solvents solvent->screen_solvents screen_catalysts Screen Lewis Acids catalyst->screen_catalysts selectivity->screen_catalysts lower_temp Lower Reaction Temp. selectivity->lower_temp side_reactions->lower_temp change_conc Adjust Concentration side_reactions->change_conc

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with Hispidanin B in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid compound extracted from the rhizomes of Isodon hispida. It has demonstrated cytotoxic effects against various tumor cell lines, including SMMC7721, K562, and SGC7901.[] Like many other diterpenoids, this compound is a hydrophobic molecule, which results in poor aqueous solubility.[2] This low solubility can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[3][4] It is a powerful organic solvent capable of dissolving many nonpolar molecules. However, it is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of the compound.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous buffer or medium. The dramatic increase in solvent polarity causes the compound to fall out of solution.[3]

Here are several strategies to prevent precipitation:

  • Optimize DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with ≤ 0.1% being ideal to minimize biological effects. Ensure your dilution scheme does not exceed the tolerance of your specific cell line.

  • Sequential Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous medium, perform one or more intermediate dilutions in pure DMSO first. Then, add the final, less concentrated DMSO stock to your pre-warmed medium.

  • Proper Mixing Technique: Add the DMSO stock to the aqueous solution dropwise while gently vortexing or swirling the medium. This rapid and uniform dispersion can help prevent localized high concentrations that lead to immediate precipitation.

  • Use Pre-Warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C. The solubility of many compounds increases with temperature.

Q4: Are there alternative methods to improve the solubility of this compound if DMSO alone is not sufficient?

Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility. For instance, combinations of water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) with water can create a more favorable environment for hydrophobic molecules.

  • Solubilizing Excipients: Non-ionic surfactants and emulsifying agents like Tween 80, Tween 20, or Cremophor EL can be used to create micellar formulations that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.

  • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, where the hydrophobic compound is encapsulated within the cyclodextrin (B1172386) cavity, while the hydrophilic exterior of the cyclodextrin enhances water solubility.

When using any of these alternatives, it is essential to include proper vehicle controls in your experiments to account for any potential effects of the solubilizing agents on the cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid solvent exchange from DMSO to the aqueous medium.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing.
The temperature of the cell culture medium is too low.Always use pre-warmed (37°C) cell culture media for dilutions.
Inconsistent experimental results Incomplete dissolution of this compound in the stock solution.After adding DMSO, vortex the solution for 1-2 minutes. If particles remain, briefly sonicate the solution in a water bath for 5-10 minutes.
Degradation of the compound due to improper storage.Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cell toxicity observed in vehicle control The final concentration of DMSO or other solubilizing agents is too high.Keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. If using other excipients, determine their non-toxic concentration range for your cell line.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

As specific public data for this compound solubility is limited, this table serves as a template for researchers to record their own empirical data.

Solvent Polarity Index Solubility at Room Temp. (mg/mL) Observations
Water10.2UndeterminedExpected to be very low
PBS (pH 7.4)~10UndeterminedExpected to be very low
Ethanol (EtOH)5.2Undetermined
Methanol (MeOH)6.6Undetermined
Dimethyl Sulfoxide (DMSO)7.2Undetermined
N,N-Dimethylformamide (DMF)6.4Undetermined

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound and the desired concentration (10 mM), calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing this compound.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure no particles are present.

  • Sonication (if necessary): If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small, light-protected, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Pre-warm Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.

  • Intermediate Dilution (Recommended): Prepare an intermediate dilution of your 10 mM stock solution in pure DMSO. For example, dilute 1:10 to create a 1 mM intermediate stock.

  • Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the intermediate (or primary) stock solution dropwise to achieve the final desired concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (or other solubilizing agents) in the medium to be added to control cells.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 In Vitro Assay weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store intermediate 5. Prepare Intermediate Dilution in DMSO (Optional but Recommended) store->intermediate final_dilution 7. Add Stock to Medium (Dropwise with Vortexing) intermediate->final_dilution warm_medium 6. Pre-warm Cell Culture Medium (37°C) warm_medium->final_dilution add_to_cells 8. Add Working Solution to Cells final_dilution->add_to_cells incubate 9. Incubate add_to_cells->incubate vehicle_control Add Vehicle Control to Parallel Culture vehicle_control->incubate analyze 10. Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in in vitro experiments.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Given that this compound exhibits cytotoxic activity, a plausible mechanism of action is the induction of apoptosis. The following diagram illustrates the major intrinsic and extrinsic apoptosis pathways, which are common mechanisms for cytotoxic compounds. The precise pathway for this compound requires experimental validation.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Hispidanin_E This compound (Putative Trigger) DR Death Receptors (e.g., Fas, TNFR1) Hispidanin_E->DR FADD FADD/TRADD DR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Hispidanin_I This compound (Putative Trigger) Stress Cellular Stress Hispidanin_I->Stress Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 tBid tBid Bid->tBid tBid->Bcl2 Amplification Loop Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Putative extrinsic and intrinsic apoptosis pathways for this compound.

References

Technical Support Center: Optimizing Cell Culture Conditions for Hispidanin B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for Hispidanin B treatment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: The effective concentration of this compound can vary significantly depending on the cell line. Based on published studies, a starting range of 5 µM to 100 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: What is a typical incubation time for observing the effects of this compound?

A2: Incubation times can range from 24 to 72 hours.[1] Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer times are often necessary to detect changes in cell viability or apoptosis. A time-course experiment is recommended to determine the optimal time point for your specific assay.

Q3: How should I dissolve this compound for use in cell culture?

A3: this compound, like many natural products, can have poor solubility in aqueous solutions. The recommended method is to first dissolve this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is important to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments.

Q4: Which cell lines have been shown to be responsive to this compound?

A4: this compound has been shown to be effective in various cancer cell lines, including:

  • Prostate cancer cells: PC3, DU145, LNCaP, and C4-2[2][3]

  • Colon cancer cells

  • Pancreatic cancer cells: AsPC-1 and BxPC-3

  • Precursor B-acute lymphoblastic leukemia (B-ALL) cells: NALM-6 and SEM[1][4]

The sensitivity to this compound can be cell-line dependent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected cell viability results. Direct reduction of assay reagent: Some compounds can directly reduce viability reagents like MTT, leading to false-positive results.Run a cell-free control with this compound and the assay reagent to check for direct reduction. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®).
Precipitation of this compound: The compound may precipitate out of the culture medium, especially at higher concentrations.Visually inspect the wells under a microscope for any precipitate. Try lowering the concentration of this compound or preparing a fresh dilution from the stock solution immediately before use. Consider using a different solvent for the stock solution, though DMSO is generally effective.
Variable cell seeding density: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your pipetting technique.
Low or no induction of apoptosis. Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time too short to induce apoptosis.Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction in your cell line.
Cell line resistance: The chosen cell line may be resistant to this compound-induced apoptosis.Consider using a different cell line known to be sensitive to this compound.
Difficulty dissolving this compound stock solution in media. Poor solubility: The compound has limited solubility in aqueous solutions.Ensure the DMSO stock concentration is not too high. When diluting in media, add the stock solution dropwise while gently vortexing the media to facilitate mixing. Avoid preparing large volumes of working solution that may sit for extended periods.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration (IC50)Incubation TimeReference
PC3Prostate CancerNot specified, significant viability decrease observedNot specified
DU145Prostate CancerNot specified, significant viability decrease observedNot specified
LNCaPProstate CancerNot specified, significant viability decrease observedNot specified
22Rv1Prostate CancerNot specified, viability reducedNot specified
NALM-6B-ALLNot specified, anti-proliferative effects observed24, 48, 72 hours
SEMB-ALLNot specified, anti-proliferative effects observed24, 48, 72 hours
BT474Breast Cancer25 nmol/L (for Lapatinib)12 hours
SKBr3Breast Cancer32 nmol/L (for Lapatinib)12 hours

Note: IC50 values are highly dependent on the specific experimental conditions and cell line. The provided data should be used as a reference for designing experiments.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability using a 96-well plate format.

Materials:

  • Target cells in culture

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective treatments.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis and necrosis following this compound treatment.

Materials:

  • Target cells in culture

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with the desired concentrations of this compound (and vehicle control) for the determined optimal incubation time.

  • Cell Harvesting:

    • Collect the culture medium (containing floating dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Annexin V-FITC positive, PI negative cells are early apoptotic.

    • Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

    • Annexin V-FITC negative, PI negative cells are live.

Visualizations

HispidaninB_Signaling_Pathway HispidaninB This compound ROS ↑ Reactive Oxygen Species (ROS) HispidaninB->ROS PI3K PI3K HispidaninB->PI3K Inhibits MAPK MAPK HispidaninB->MAPK Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria AKT AKT PI3K->AKT Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Ferroptosis Ferroptosis Mitochondria->Ferroptosis Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound induces apoptosis and ferroptosis in cancer cells.

Experimental_Workflow Start Start: Cell Seeding (96-well plate) Incubation1 24h Incubation (Attachment) Start->Incubation1 Treatment This compound Treatment (Dose-response) Incubation1->Treatment Incubation2 24-72h Incubation Treatment->Incubation2 Assay Perform Assay Incubation2->Assay MTT MTT Assay (Viability) Assay->MTT Endpoint: Viability AnnexinV Annexin V/PI Staining (Apoptosis) Assay->AnnexinV Endpoint: Apoptosis Analysis Data Analysis MTT->Analysis AnnexinV->Analysis

Caption: General experimental workflow for this compound treatment.

References

Technical Support Center: Troubleshooting Hispidanin B Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a significant lack of specific scientific literature detailing the stability and degradation pathways of Hispidanin B. The following troubleshooting guide and frequently asked questions (FAQs) are based on the general chemical properties of structurally similar compounds, such as hispidin, and the broader class of phenolic compounds and styrylpyrones. Researchers should use this information as a general guideline and adapt it to their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid decrease in the concentration of my this compound solution. What are the likely causes?

A1: The instability of phenolic compounds like this compound in solution is often attributed to several factors:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.

  • pH-dependent degradation: The stability of many phenolic compounds is highly dependent on the pH of the solution. Basic conditions (high pH) can often lead to increased degradation.[1]

  • Temperature: Elevated temperatures can increase the rate of degradation of thermolabile compounds.[2]

  • Light Exposure: Exposure to light, especially UV light, can induce photochemical degradation of phenolic compounds.[2]

  • Enzymatic Degradation: If working with biological samples, endogenous enzymes could be responsible for the degradation of this compound.

Q2: What is the ideal solvent for dissolving and storing this compound?

A2: While specific solubility data for this compound is unavailable, for many phenolic compounds, polar organic solvents such as ethanol, methanol, or DMSO are good choices for creating stock solutions. For aqueous buffers, it is crucial to determine the optimal pH for stability. It is generally recommended to prepare fresh solutions for each experiment and to store stock solutions at low temperatures (e.g., -20°C or -80°C) in the dark.

Q3: How does pH affect the stability of this compound?

A3: Based on studies of other phenolic compounds, pH can have a significant impact on stability. For instance, compounds like caffeic acid, chlorogenic acid, and gallic acid are not stable at high pH.[1] It is advisable to conduct a pH stability study for this compound in your experimental buffer to determine the optimal pH range. Generally, slightly acidic to neutral pH is a good starting point for many phenolic compounds.

Q4: Can I autoclave my buffer solution containing this compound?

A4: It is strongly advised not to autoclave solutions containing this compound. High temperatures can lead to significant degradation of phenolic compounds.[2][3] Filter-sterilize your solutions using a 0.22 µm filter if sterility is required.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound instability in your experiments.

Problem: Inconsistent or lower-than-expected experimental results.

This could be a primary indication of this compound degradation.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_preparation Solution Preparation & Storage cluster_experiment Experimental Conditions cluster_analysis Analysis & Verification A Prepare Fresh Solution B Use High-Purity Solvent A->B C Store at -80°C in Dark B->C D Degas Solvents C->D E Control pH of Buffer D->E F Minimize Light Exposure E->F G Maintain Low Temperature F->G H Include Controls G->H I Monitor Purity (e.g., HPLC) H->I J Compare Fresh vs. Aged Solution I->J End End: Stable Solution J->End Start Start: Inconsistent Results Start->A

Caption: A workflow diagram for troubleshooting this compound instability.

Detailed Troubleshooting Steps:
Potential Cause Recommended Action Rationale
Oxidative Degradation 1. Use Degassed Solvents: Before dissolving this compound, degas your aqueous buffers and organic solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum. 2. Add Antioxidants: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid or BHT, to your stock solution. 3. Use Amber Vials: Store solutions in amber vials to minimize light exposure, which can catalyze oxidation.[2]Oxygen is a major contributor to the degradation of phenolic compounds. Removing dissolved oxygen and preventing photo-oxidation can significantly improve stability.
pH-Induced Degradation 1. Determine Optimal pH: Perform a pilot experiment to assess the stability of this compound across a range of pH values (e.g., pH 4-8). Use a UV-Vis spectrophotometer or HPLC to monitor for changes in absorbance or peak area over time. 2. Buffer Selection: Choose a buffer system that can maintain a stable pH throughout your experiment.The stability of phenolic compounds is often pH-dependent. High pH can lead to the formation of phenoxide ions, which are more susceptible to oxidation.[1]
Thermal Degradation 1. Avoid High Temperatures: Do not heat solutions containing this compound. If warming is necessary to dissolve the compound, do so gently and for the shortest possible time. 2. Conduct Experiments on Ice: If compatible with your experimental protocol, perform steps on ice to minimize thermal degradation.Many phenolic compounds are thermolabile, and elevated temperatures can accelerate their degradation.[2][3]
Photodegradation 1. Work in Low-Light Conditions: Whenever possible, handle this compound solutions in a darkened room or with minimal light exposure. 2. Wrap Containers in Foil: If amber vials are not available, wrap your solution containers in aluminum foil.Exposure to light, particularly UV wavelengths, can provide the energy for photochemical reactions that degrade phenolic compounds.[2]
Contamination (Metal Ions) 1. Use High-Purity Water and Reagents: Ensure that all water and reagents are of high purity and free from metal ion contamination. 2. Consider a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can help to sequester metal ions that may catalyze degradation.Metal ions can act as catalysts in the oxidation of phenolic compounds.

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Solvent Selection: Choose a high-purity, anhydrous organic solvent such as DMSO, ethanol, or methanol.

  • Dissolution: Add the solvent to the this compound powder and vortex or sonicate gently until fully dissolved.

  • Storage: Aliquot the stock solution into small-volume, amber glass vials. Store the vials at -80°C, protected from light.

  • Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in your pre-chilled, degassed experimental buffer.

Protocol 2: Rapid pH Stability Assessment
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, and 8).

  • Spike with this compound: Add a known concentration of this compound to each buffer.

  • Initial Measurement (T=0): Immediately after adding the compound, take an aliquot from each solution and measure its absorbance at the λmax of this compound using a UV-Vis spectrophotometer, or analyze by HPLC to determine the initial peak area.

  • Incubation: Incubate the remaining solutions at your experimental temperature, protected from light.

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take aliquots from each solution and repeat the absorbance or HPLC measurement.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the pH at which the compound is most stable.

Signaling Pathways and Logical Relationships

The degradation of phenolic compounds often involves oxidative pathways. The following diagram illustrates a generalized concept of factors leading to the degradation of a phenolic compound.

DegradationPathway cluster_factors Instability Factors Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light (UV) Light->Oxidation Heat Heat Heat->Oxidation High_pH High pH High_pH->Oxidation Metal_Ions Metal Ions Metal_Ions->Oxidation Phenolic_Compound This compound (Phenolic Compound) Phenolic_Compound->Oxidation Degradation_Products Degradation Products Oxidation->Degradation_Products

Caption: Factors contributing to the oxidative degradation of phenolic compounds.

This technical support guide provides a foundational framework for addressing the potential instability of this compound in solution. Researchers are encouraged to perform preliminary stability tests under their specific experimental conditions to ensure the integrity of their results.

References

Technical Support Center: Synthesis of Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hispidanin B. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for accessing the core structure of this compound?

A1: A common strategy for synthesizing complex dimeric diterpenoids like this compound involves a convergent approach. This typically includes the independent synthesis of two advanced monomeric intermediates followed by a key coupling reaction to form the final carbon skeleton. Based on the successful total synthesis of the structurally related Hispidanin A, a plausible route for this compound would likely involve an intermolecular Diels-Alder reaction between a labdane-type diene and a totarane-type dienophile.

Q2: My overall yield for the synthesis is significantly lower than expected. What are the most critical steps to troubleshoot?

A2: Low overall yield in a multi-step synthesis can result from inefficiencies in several transformations. For a synthesis modeled after that of Hispidanin A, the most critical steps to investigate are:

  • The radical cascade reaction for the formation of the labdane-type diene. These reactions can be sensitive to initiator concentration, temperature, and the presence of radical scavengers.

  • The intermolecular [4+2] cycloaddition (Diels-Alder reaction) . This key bond-forming step can be affected by steric hindrance, incorrect thermal conditions, or the use of an inappropriate Lewis acid catalyst.

  • Late-stage functional group manipulations , such as oxidations or reductions, which can suffer from chemoselectivity issues on a complex scaffold.

Q3: I am observing multiple spots on my TLC plate after the Diels-Alder reaction. What are the likely side products?

A3: The observation of multiple products following the Diels-Alder reaction could be due to several factors. Common side products include:

  • Stereoisomers: The Diels-Alder reaction can potentially form multiple stereoisomers (endo/exo and diastereomers). The formation of undesired isomers is a common side reaction.[1]

  • Unreacted starting materials: If the reaction has not gone to completion, you will see the starting diene and dienophile.

  • Dimerization of the diene: Highly reactive dienes can sometimes dimerize, especially at elevated temperatures.

  • Retro-Diels-Alder reaction: At excessively high temperatures, the desired product might undergo a retro-Diels-Alder reaction, leading to a mixture of starting materials and product.

Troubleshooting Guides

Issue 1: Low Yield in the Intermolecular Diels-Alder Reaction

Question: I am attempting the key [4+2] cycloaddition to form the this compound core, but the yield of the desired product is consistently low (<30%). How can I improve this?

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Temperature The Diels-Alder reaction is a thermal cycloaddition and often requires elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS.
Steric Hindrance The diene and dienophile fragments of this compound precursors are sterically demanding. Consider using a Lewis acid catalyst (e.g., Er(OTf)₃, BF₃·OEt₂) to lower the activation energy and potentially improve the rate and selectivity of the reaction.
Decomposition of Reactants or Product High temperatures can lead to the decomposition of sensitive functional groups. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or use a suitable Lewis acid catalyst to enable lower reaction temperatures.
Incorrect Stoichiometry Ensure the stoichiometry of the diene and dienophile is accurate. Sometimes, using a slight excess (1.1-1.5 equivalents) of one reactant can drive the reaction to completion.

Illustrative Data on Reaction Conditions:

CatalystTemperature (°C)Time (h)Hypothetical Yield of this compound Core (%)
None (Thermal)1104825
None (Thermal)1402445
Er(OTf)₃ (10 mol%)1102465
BF₃·OEt₂ (1.0 equiv)803658
Issue 2: Formation of Multiple Isomers in the Diels-Alder Reaction

Question: My crude product from the Diels-Alder reaction shows a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity?

Possible Causes and Solutions:

CauseRecommended Action
Lack of Facial Selectivity The approach of the dienophile to the diene may not be sufficiently controlled. The use of a chiral Lewis acid catalyst can induce facial selectivity and favor the formation of a single diastereomer.
Endo/Exo Isomerization While the endo product is often kinetically favored, the exo product can be thermodynamically more stable. Running the reaction at lower temperatures may favor the kinetic endo product. Conversely, prolonged heating can lead to equilibration to the thermodynamic product.
Conformational Flexibility The tether connecting the reacting moieties in an intramolecular Diels-Alder reaction can influence stereoselectivity. While the this compound synthesis is likely intermolecular, the conformation of the reactants still plays a crucial role. Solvent choice can influence the transition state geometry.

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

  • To a flame-dried Schlenk tube under an argon atmosphere, add the totarane-type dienophile (1.0 equiv) and the labdane-type diene (1.2 equiv).

  • Dissolve the substrates in dry toluene (B28343) (0.1 M).

  • Add the Lewis acid catalyst (e.g., Er(OTf)₃, 10 mol%) to the solution.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Issue 3: Unsuccessful Radical Cascade Cyclization for Diene Synthesis

Question: The iron-catalyzed radical cascade reaction to form the labdane-type diene is not proceeding as expected, resulting in a complex mixture of products. What could be the issue?

Possible Causes and Solutions:

CauseRecommended Action
Radical Initiator Issues The radical initiator (e.g., AIBN) may be old or decomposed. Use a freshly recrystallized initiator. The concentration of the initiator is also critical; too much can lead to side reactions, while too little will result in a sluggish reaction.
Presence of Oxygen Radical reactions are highly sensitive to oxygen, which can act as a radical scavenger and inhibit the desired reaction. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).
Incorrect Reaction Concentration Intramolecular radical cyclizations are favored at high dilution to minimize intermolecular side reactions. Ensure the reaction is run at the recommended concentration.[2]
Inefficient Radical Trapping After the cyclization, the resulting radical must be effectively quenched. If using a tin hydride reagent (e.g., Bu₃SnH), ensure it is of high purity and used in the correct stoichiometric amount.[3]

Experimental Protocol: Radical Cascade Cyclization

  • Prepare a solution of the acyclic precursor and a radical initiator (e.g., AIBN, 0.1 equiv) in degassed solvent (e.g., toluene, 0.01 M).

  • In a separate flask, prepare a solution of the radical mediator (e.g., Bu₃SnH, 1.1 equiv) in the same degassed solvent.

  • Heat the solution of the precursor and initiator to the desired temperature (e.g., 80-110 °C).

  • Add the solution of the radical mediator dropwise to the heated reaction mixture over several hours using a syringe pump.

  • After the addition is complete, continue to heat the reaction for an additional hour.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

HispidaninB_Synthesis_Side_Reactions Start Fragment A (Totarane-type) DielsAlder [4+2] Cycloaddition (Diels-Alder) Start->DielsAlder Diene Fragment B (Labdane-type Diene) Diene->DielsAlder Side2 Diene Dimerization Diene->Side2 High Temp. Core This compound Core DielsAlder->Core Side1 Stereoisomers (endo/exo) DielsAlder->Side1 Poor Stereocontrol End This compound Core->End Radical Radical Cascade Cyclization Radical->Diene Side3 Incomplete Cyclization / Rearrangement Radical->Side3 Inefficient Initiation Precursor Acyclic Precursor Precursor->Radical

Caption: Inferred synthetic pathway for this compound highlighting key transformations and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Critical Step (e.g., Diels-Alder) Start->CheckStep AnalyzeCrude Analyze Crude Mixture (TLC, NMR, LC-MS) CheckStep->AnalyzeCrude StartingMaterial Unreacted Starting Material? AnalyzeCrude->StartingMaterial MultipleProducts Multiple Products? AnalyzeCrude->MultipleProducts StartingMaterial->MultipleProducts No IncreaseTimeTemp Increase Reaction Time/Temp/Catalyst StartingMaterial->IncreaseTimeTemp Yes CheckStoichiometry Verify Stoichiometry & Reagent Purity StartingMaterial->CheckStoichiometry Yes Isomers Isomers Formed? MultipleProducts->Isomers Yes UnknownByproduct Characterize Unknown Byproduct MultipleProducts->UnknownByproduct No End Improved Synthesis IncreaseTimeTemp->End CheckStoichiometry->End OptimizeStereo Optimize Stereoselectivity (Temp, Catalyst) Isomers->OptimizeStereo Yes OptimizeStereo->End UnknownByproduct->End

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Hispidanin B and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hispidanin B and its synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that might influence its purification?

This compound is a styrylpyrone, a class of phenolic compounds derived from fungal polyketides. Like other phenolic compounds, it is prone to oxidation, especially at neutral or alkaline pH. Its aromatic nature suggests that it will absorb UV light, which can be used for detection during chromatography. The polarity of this compound will be influenced by its hydroxyl groups, making it soluble in polar organic solvents like methanol (B129727) and ethanol (B145695).

Q2: What are the most common methods for extracting this compound and its intermediates from their source?

Extraction is typically performed using polar organic solvents. Methanol and ethanol are commonly used for extracting phenolic compounds from fungal matrices.[1][2] Ultrasound-assisted extraction (UAE) can be employed to improve extraction efficiency and reduce extraction time.[2] For synthetic mixtures, a standard workup procedure involving liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is a common starting point.

Q3: Which chromatographic techniques are most suitable for the purification of this compound?

A multi-step chromatographic approach is often necessary for the purification of natural products like this compound to achieve high purity.[3] This typically involves:

  • Initial fractionation: Low-pressure column chromatography using silica (B1680970) gel is a common first step to separate the crude extract into fractions of varying polarity.[4]

  • Fine purification: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is frequently used for the final purification to obtain a highly pure compound.

Q4: How can I monitor the presence of this compound during purification?

This compound, as a styrylpyrone, is expected to be UV-active. Therefore, fractions during chromatography can be monitored using a UV detector, typically in the range of 254 nm to 400 nm. Thin-layer chromatography (TLC) with visualization under a UV lamp is also a quick and effective way to track the compound of interest.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Purification
Possible Cause Troubleshooting Steps
Degradation during extraction or purification This compound, being a phenolic compound, may be susceptible to degradation. Avoid prolonged exposure to harsh conditions such as high temperatures, strong acids or bases, and direct light. Consider adding antioxidants like ascorbic acid during extraction.
Incomplete elution from the chromatography column The chosen mobile phase may not be strong enough to elute the compound. Gradually increase the polarity of the mobile phase. For RP-HPLC, this means decreasing the percentage of the aqueous solvent.
Irreversible adsorption to the stationary phase Some phenolic compounds can strongly and sometimes irreversibly bind to silica gel. If this is suspected, consider using a different stationary phase, such as a polymeric resin or alumina.
Compound is lost during solvent removal If this compound or its intermediates are volatile, they may be lost during solvent evaporation under high vacuum or at elevated temperatures. Use lower temperatures for evaporation and be cautious with high vacuum.
Problem 2: Poor Separation and Co-elution of Impurities
Possible Cause Troubleshooting Steps
Inappropriate solvent system The polarity of the mobile phase is critical for good separation. Optimize the solvent system through systematic trials, starting with TLC analysis to find a solvent mixture that gives good separation of the target compound from impurities.
Column overloading Loading too much sample onto the column can lead to broad peaks and poor resolution. Reduce the amount of sample loaded or use a larger column.
Presence of structurally similar impurities Intermediates or side-products from the synthesis, or related natural products from the extract, can have very similar chromatographic behavior to this compound. A different chromatographic mode (e.g., normal phase vs. reversed-phase) or a different stationary phase may be required to achieve separation.
Column deterioration Over time, the performance of a chromatography column can degrade. Ensure the column is properly packed and washed. If necessary, replace the column.
Problem 3: this compound Appears Unstable in Solution
Possible Cause Troubleshooting Steps
Oxidation Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air and light. Store purified this compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and in the dark, preferably at low temperatures.
pH instability The stability of phenolic compounds can be pH-dependent. Determine the optimal pH for stability and buffer your solutions accordingly if necessary.
Microbial degradation If working with crude extracts or fractions for extended periods, microbial contamination can lead to compound degradation. Use sterile solvents and consider adding a bacteriostatic agent if necessary.

Quantitative Data

Due to the limited specific data available for this compound purification, the following table presents a generalized example of data that researchers should aim to collect during their purification process for styrylpyrone-class compounds.

Purification Step Starting Material (g) Recovered Material (g) Yield (%) Purity (%) Method of Purity Assessment
Crude Extraction500 (dried fungal mass)25.0-~5HPLC-UV
Silica Gel Column Chromatography25.02.510~40HPLC-UV
Preparative RP-HPLC2.50.28>95HPLC-UV, NMR

Experimental Protocols

The following are generalized experimental protocols for the extraction and purification of styrylpyrone compounds like this compound from a fungal source.

1. Extraction Protocol

  • The dried and powdered fungal material (e.g., from Inonotus or Phellinus species) is extracted with methanol at room temperature for 24 hours.

  • The extraction is repeated three times.

  • The methanolic extracts are combined and concentrated under reduced pressure to yield the crude extract.

2. Silica Gel Column Chromatography Protocol

  • The crude extract is adsorbed onto a small amount of silica gel.

  • A silica gel column is packed using a non-polar solvent (e.g., hexane).

  • The adsorbed sample is loaded onto the top of the column.

  • The column is eluted with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol.

  • Fractions are collected and analyzed by TLC to identify those containing the target compound.

  • Fractions containing the desired compound are pooled and the solvent is evaporated.

3. Reversed-Phase HPLC (RP-HPLC) Protocol

  • The partially purified fraction from the previous step is dissolved in a suitable solvent (e.g., methanol).

  • The solution is filtered through a 0.45 µm filter.

  • Purification is performed on a preparative C18 RP-HPLC column.

  • A gradient elution is typically used, for example, starting with a mixture of water (often with a small amount of acid like 0.1% formic acid to improve peak shape) and acetonitrile, and gradually increasing the percentage of acetonitrile.

  • The elution is monitored with a UV detector at a wavelength where this compound has strong absorbance.

  • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Visualizations

Experimental_Workflow Start Fungal Source or Synthetic Mixture Extraction Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Partially Purified Fractions Silica_Gel->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Purity Assessment (HPLC, NMR, MS) Pure_Compound->Analysis

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity? Check_Degradation Assess Compound Stability (TLC, HPLC-MS) Start->Check_Degradation Optimize_Chromatography Optimize Chromatography (Solvent, Column, Loading) Start->Optimize_Chromatography Degradation_Yes Degradation Observed Check_Degradation->Degradation_Yes Degradation_No No Degradation Check_Degradation->Degradation_No Successful_Purification Successful Purification Optimize_Chromatography->Successful_Purification Modify_Conditions Modify Extraction/Purification (Lower Temp, Inert Atmosphere) Degradation_Yes->Modify_Conditions Degradation_No->Optimize_Chromatography Modify_Conditions->Start

References

Navigating the Complexities of Hispidanin B: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting the complex NMR spectra of Hispidanin B, a dimeric diterpenoid with significant cytotoxic activities. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and tabulated NMR data to facilitate accurate structural elucidation and analysis.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows significant signal overlap, particularly in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a common challenge with complex molecules like this compound. To address this, we recommend the following:

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will help establish proton-proton and proton-carbon correlations, allowing for the deconvolution of overlapping signals.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can induce differential chemical shift changes, potentially resolving overlapping resonances.

  • Higher Magnetic Field: If available, utilizing a higher field NMR spectrometer will increase spectral dispersion and improve signal separation.

Q2: I am observing broader than expected peaks in my NMR spectra of this compound. What are the potential causes and solutions?

A2: Peak broadening can arise from several factors:

  • Sample Concentration: High sample concentrations can lead to increased viscosity and faster relaxation, resulting in broader lines. Try preparing a more dilute sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can significantly broaden NMR signals. Ensure all glassware is thoroughly cleaned, and consider using a chelating agent like EDTA to sequester any metal ions.

  • Chemical Exchange: this compound may exist in multiple conformations that are in intermediate exchange on the NMR timescale. Acquiring spectra at different temperatures (variable temperature NMR) can help to either slow down the exchange (sharpening signals for individual conformers at low temperatures) or accelerate it to observe an averaged, sharper spectrum at higher temperatures.

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed before data acquisition.

Q3: How can I definitively assign the quaternary carbons of this compound in the ¹³C NMR spectrum?

A3: Quaternary carbons do not have directly attached protons, making their assignment challenging. The HMBC experiment is the most powerful tool for this purpose. Look for long-range correlations (typically 2-3 bonds) between protons and the quaternary carbons. For instance, methyl protons are excellent probes for identifying nearby quaternary centers.

Troubleshooting Guides

Issue: Inconsistent Chemical Shifts

Problem: The chemical shifts observed for this compound in your experiment differ from reported literature values.

Possible Causes & Solutions:

CauseSolution
Solvent Effects Ensure you are using the same deuterated solvent as reported in the literature. Different solvents can cause significant variations in chemical shifts.
Concentration Differences High concentrations can lead to intermolecular interactions that alter chemical shifts. Prepare a sample with a concentration similar to that used in the reference data.
Temperature Fluctuations Temperature can affect the chemical shifts of certain protons, especially those involved in hydrogen bonding. Maintain a constant and recorded temperature during your experiment.
Referencing Errors Ensure your spectrum is correctly referenced. For chloroform-d, the residual solvent peak should be at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR.
Issue: Difficulty in Observing Long-Range HMBC Correlations

Problem: Weak or absent cross-peaks in the HMBC spectrum make it difficult to establish key connectivities in this compound.

Possible Causes & Solutions:

CauseSolution
Suboptimal nJCH Value The long-range coupling constant (nJCH) is a critical parameter. The typical range is 6-10 Hz. Experiment with different nJCH values to optimize for the expected 2- and 3-bond correlations in this compound.
Insufficient Number of Scans HMBC is a less sensitive experiment than HSQC. Increase the number of scans to improve the signal-to-noise ratio.
Sample Degradation Ensure the sample is stable under the experimental conditions. Re-purify the sample if necessary.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a proton frequency of 500 MHz or higher.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • COSY:

    • Pulse Program: Standard gradient-selected COSY (gCOSY).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • HSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement.

    • ¹JCH: Optimized for an average one-bond C-H coupling of 145 Hz.

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans: 4-8 per increment.

  • HMBC:

    • Pulse Program: Standard gradient-selected HMBC.

    • nJCH: Optimized for a long-range coupling of 8 Hz.

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans: 16-32 per increment.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature (recorded in CDCl₃).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.65, 1.05m
21.80, 1.55m
31.45, 1.20m
51.15m
62.10, 1.95m
72.30, 2.05m
91.50m
112.65d12.5
125.80d12.5
142.95m
151.10d7.0
161.05d7.0
174.85, 4.55s
180.85s
190.88s
200.95s
1'2.80m
2'1.70m
3'1.60m
6'6.80s
11'3.10sept7.0
12'1.20d7.0
13'1.22d7.0
14'2.15s
15'4.90s
16'1.75s
17'4.95, 4.70s
18'1.18s
19'1.25s
20'1.30s
7-OH3.50br s
10'-OH4.80s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
139.01'38.5
219.52'19.0
342.03'41.5
433.54'33.0
555.05'148.0
622.06'110.0
768.07'145.0
8147.58'125.0
950.09'140.0
1039.510'72.0
1145.011'26.0
12125.012'21.0
13135.013'21.5
1435.014'20.0
1528.015'115.0
1621.016'18.0
17107.017'112.0
1833.218'33.8
1921.819'22.5
2014.520'25.0

Visualizing Experimental Workflows and Structural Relationships

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Isolation Isolation & Purification of this compound Dissolution Dissolution in CDCl3 with TMS Isolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (¹H, ¹³C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Transfer->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction NMR_1D->Processing NMR_2D->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure logical_relationships H1_Spectrum ¹H NMR Spectrum (Chemical Shifts, Multiplicity, J-Couplings) COSY COSY (¹H-¹H Correlations) H1_Spectrum->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_Spectrum->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_Spectrum->HMBC C13_Spectrum ¹³C NMR Spectrum (Chemical Shifts) C13_Spectrum->HSQC C13_Spectrum->HMBC Structure This compound Structure COSY->Structure Identifies H-H spin systems HSQC->Structure Connects protons to directly attached carbons HMBC->Structure Establishes long-range C-H connectivities (key for quaternary carbons)

Validation & Comparative

Lack of Evidence Precludes Direct Cytotoxicity Comparison of Hispidanin A and Hispidanin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals no direct comparative studies or individual data on the cytotoxic activities of Hispidanin B and Hispidanin A. Hispidanin A is a known dimeric diterpenoid isolated from Isodon hispida, a plant genus recognized for producing bioactive diterpenoids. However, information regarding a compound designated as "this compound" is absent from the scientific record, preventing any assessment of its biological activity.

While data on Hispidanin A and B is unavailable, the broader family of diterpenoids from the Isodon genus has been a subject of significant research in the quest for novel anticancer agents. Numerous studies have demonstrated the cytotoxic potential of various diterpenoids isolated from different Isodon species against a range of cancer cell lines. This contextual information may be of interest to researchers investigating natural products with therapeutic potential.

Cytotoxic Activity of Diterpenoids from Isodon Species

Diterpenoids isolated from the Isodon genus have exhibited a spectrum of cytotoxic activities against various human cancer cell lines. The table below summarizes the findings from several studies on diterpenoids other than Hispidanin A and B.

Compound NameCancer Cell Line(s)Reported IC₅₀/ActivityReference(s)
KamebaninHeLa, HL-60Efficient cytotoxic activity[1][2]
DihydroenmeinVincristine-resistant P388Enhances cytotoxic activity of vincristine[1][2]
Trichorabdal BVincristine-resistant P388Enhances cytotoxic activity of vincristine[1]
Compound 7 (from I. serra)Human renal cell carcinoma 769P52.66% inhibition at 20 μM
Isodosin G (Compound 3 from I. serra)HepG2IC₅₀ of 6.94 ± 9.10 μM
Compound 8 (from I. serra)HepG2IC₅₀ of 71.66 ± 10.81 μM
Compound 23 (from I. serra)HepG2IC₅₀ of 43.26 ± 9.07 μM

Experimental Protocols

The evaluation of cytotoxic activity in the referenced studies on Isodon diterpenoids typically involves established in vitro methodologies. A generalized experimental workflow is described below.

Cell Culture and Treatment: Human cancer cell lines, such as HeLa (cervical cancer), HL-60 (promyelocytic leukemia), and HepG2 (hepatocellular carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of the test compounds (e.g., Isodon diterpenoids) for a specified duration, typically 24 to 72 hours.

Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability. Following treatment with the test compounds, the cell culture medium is replaced with a fresh medium containing MTT. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) product. After an incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for assessing the cytotoxic activity of natural products and a conceptual representation of a signaling pathway that could be investigated if a compound shows significant activity.

G cluster_0 In Vitro Cytotoxicity Assessment Workflow Start Start Cell_Line_Selection Select Cancer Cell Lines Start->Cell_Line_Selection 1. Selection Compound_Treatment Treat Cells with Hispidanin Analogs Cell_Line_Selection->Compound_Treatment 2. Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay 3. Assay Data_Analysis Analyze Data and Determine IC50 Values Viability_Assay->Data_Analysis 4. Analysis Conclusion Conclusion Data_Analysis->Conclusion 5. Conclusion

General workflow for in vitro cytotoxicity assessment.

G cluster_1 Hypothetical Signaling Pathway Inhibition Compound Bioactive Diterpenoid (e.g., from Isodon sp.) Receptor Growth Factor Receptor Compound->Receptor Inhibits Cell_Membrane Cell Membrane Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation

Hypothetical signaling pathway inhibited by a bioactive compound.

References

A Comparative Analysis of Hispidanins A-D: Unveiling a Potent Cytotoxic Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the dimeric diterpenoids, Hispidanins A-D, isolated from the rhizomes of Isodon hispida, reveals Hispidanin B as a compound with significant cytotoxic potential against several human cancer cell lines. In contrast, initial studies did not report notable cytotoxic activity for Hispidanins A, C, and D, suggesting a unique structure-activity relationship for this compound.

This guide provides a comparative overview of the biological activities of Hispidanins A, B, C, and D, with a focus on their cytotoxic effects. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in novel anticancer agents derived from natural products.

Comparative Cytotoxicity Data

The cytotoxic activities of Hispidanins A-D were evaluated against three human cancer cell lines: gastric carcinoma (SGC7901), hepatocellular carcinoma (SMMC7721), and chronic myelogenous leukemia (K562). The results, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundSGC7901 (μM)SMMC7721 (μM)K562 (μM)
Hispidanin A > 50> 50> 50
This compound 10.79.813.7
Hispidanin C > 50> 50> 50
Hispidanin D > 50> 50> 50
Caption: Cytotoxic activity (IC50 in μM) of Hispidanins A-D against human cancer cell lines SGC7901, SMMC7721, and K562. Data for this compound is from Huang et al., 2014.[1] Data for Hispidanins A, C, and D is inferred from the absence of reported activity in the same study.

The data clearly indicates that this compound possesses significant dose-dependent cytotoxic activity against all three tested cell lines, with IC50 values in the low micromolar range.[1] The lack of reported activity for Hispidanins A, C, and D in the same initial study suggests they are significantly less potent or inactive under the same experimental conditions.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which was likely employed to determine the cytotoxic effects of the Hispidanins.

MTT Cytotoxicity Assay Protocol
  • Cell Culture: Human cancer cell lines (SGC7901, SMMC7721, and K562) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Hispidanins A, B, C, or D. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the MTT assay used to evaluate the cytotoxicity of the Hispidanin compounds.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (SGC7901, SMMC7721, K562) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment 3. Add Hispidanins A-D (various concentrations) cell_seeding->compound_treatment incubation_48h 4. Incubate (48 hours) compound_treatment->incubation_48h mtt_addition 5. Add MTT Reagent incubation_48h->mtt_addition incubation_4h 6. Incubate (4 hours) mtt_addition->incubation_4h formazan_solubilization 7. Solubilize Formazan incubation_4h->formazan_solubilization read_absorbance 8. Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of Hispidanins A-D.

Potential Signaling Pathway

While the precise mechanism of action for this compound's cytotoxicity has not been fully elucidated, many diterpenoids from Isodon species are known to induce apoptosis in cancer cells. A plausible signaling pathway that could be investigated for this compound is the intrinsic apoptosis pathway, often initiated by cellular stress.

Apoptosis_Pathway Hypothesized Intrinsic Apoptosis Pathway for this compound Hispidanin_B This compound Cellular_Stress Cellular Stress Hispidanin_B->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that may be activated by this compound.

References

Structure-Activity Relationship of Hispidanin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs of Hispidanin B, a naturally occurring phenolic compound. Due to the limited availability of direct studies on this compound analogs, this guide focuses on the closely related and structurally similar compounds: Hispidol and its derivatives. The information presented is intended to guide researchers in the development of novel therapeutic agents by providing a detailed analysis of how structural modifications influence biological activity.

Comparative Analysis of Biological Activities

The biological activities of Hispidol analogs have been evaluated across several key areas, including enzyme inhibition (monoamine oxidase B), anti-neuroinflammatory effects, and anticancer activity. The following tables summarize the quantitative data from these studies, highlighting the impact of structural modifications on potency.

Monoamine Oxidase B (MAO-B) Inhibition and Anti-Neuroinflammatory Activity of O6-Aminoalkyl-Hispidol Analogs

A study by Hassan et al. (2023) explored a series of O6-aminoalkyl derivatives of Hispidol analogs for their ability to inhibit MAO-B and suppress neuroinflammation, both of which are implicated in neurodegenerative diseases[1].

Compound IDR (Ring-B Substituent)Amino MoietyLinker Length (n)% MAO-B Inhibition (at 10 µM)IC50 (µM) for MAO-BSelectivity Index (MAO-A/MAO-B)% Inhibition of PGE2 Production
3aa 2'-OCH3Diethylamino291.490.096>104High
3ab 2'-OCH3Pyrrolidino245.74---
3ac 2'-OCH3Diethylamino3Lower than 3aa---
3ad 3'-OCH3Diethylamino2~50% of 3aa---
3bc 3',4'-(OCH3)2Diethylamino2High0.034>289High

Structure-Activity Relationship Summary for MAO-B Inhibition:

  • Ring-B Methoxylation Pattern: The position and number of methoxy (B1213986) groups on ring-B significantly influence activity. A 3',4'-dimethoxy substitution (3bc ) resulted in the most potent MAO-B inhibition. Shifting the methoxy group from the 2'-position (3aa ) to the 3'-position (3ad ) halved the activity[1].

  • Amino Moiety: The nature of the amino group at the O6-position is critical. The diethylamino group (3aa ) demonstrated superior activity compared to the cyclic pyrrolidino moiety (3ab )[1].

  • Linker Length: Increasing the carbon chain linker length from two (3aa ) to three carbons (3ac ) led to a decrease in activity[1].

Anticancer Activity of Hispolon Analogs

A study by Valasani et al. evaluated the antiproliferative activities of Hispolon (a compound structurally related to Hispidol) and its analogs against various human cancer cell lines[2].

Compound IDStructural ModificationHCT-116 (Colon) IC50 (µM)S1 (Colon) IC50 (µM)PC-3 (Prostate) IC50 (µM)HEK293 (Normal) IC50 (µM)
VA-1 (Hispolon) Parent Compound> 25> 25> 25> 25
VA-2 3,4-dihydroxy aromatic ring1.4 ± 1.31.8 ± 0.96.8 ± 2.115.8 ± 3.7
VA-4 4-hydroxy-3-methoxy aromatic ring< 10< 10< 10-
VA-7 Isoxazole (B147169) analog3.3 - 10.7 (mean)3.3 - 10.7 (mean)3.3 - 10.7 (mean)-
VA-15 Pyrazole (B372694) analog3.3 - 10.7 (mean)3.3 - 10.7 (mean)3.3 - 10.7 (mean)-
VA-16 to VA-27 Hydrogenated side chain double bondInactiveInactiveInactiveInactive

Structure-Activity Relationship Summary for Anticancer Activity:

  • Aromatic Functional Groups: Modification of the aromatic functional groups is key to anticancer activity. The presence of a 3,4-dihydroxy pattern on the aromatic ring (VA-2 ) significantly enhanced potency against colon and prostate cancer cell lines compared to the parent compound, Hispolon (VA-1 ).

  • β-Diketone Functional Group Modification: Replacing the β-diketone moiety with isoxazole (VA-7 ) or pyrazole (VA-15 ) heterocycles resulted in significant cytotoxic activity.

  • Side Chain Double Bond: The double bond in the side chain is crucial for activity. Hydrogenation of this double bond (VA-16 to VA-27 ) led to a complete loss of anticancer activity.

Key Signaling Pathways

Hispidin and Hispolon, which share the core structure of Hispidol, have been shown to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Hispidin has been demonstrated to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway . It also appears to modulate the MAPK and JAK/STAT pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK Pathway TLR4->MAPK activates JAK_STAT JAK/STAT Pathway TLR4->JAK_STAT activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_genes induces Inflammation Inflammation Pro_inflammatory_genes->Inflammation Hispidin Hispidin Hispidin->IKK inhibits Hispidin->NFκB_nucleus inhibits translocation Hispidin->MAPK inhibits Hispidin->JAK_STAT inhibits MAPK->Pro_inflammatory_genes JAK_STAT->Pro_inflammatory_genes

Caption: Hispidin's anti-inflammatory mechanism of action.

Anticancer Signaling Pathways

Hispolon has been shown to induce apoptosis and inhibit metastasis in cancer cells by targeting multiple signaling pathways, including PI3K/Akt , MAPK , and NF-κB .

anticancer_pathway Hispolon Hispolon PI3K PI3K Hispolon->PI3K inhibits MAPK MAPK (ERK, JNK, p38) Hispolon->MAPK modulates NFκB NF-κB Hispolon->NFκB inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis inhibits MAPK->Proliferation MAPK->Apoptosis NFκB->Proliferation Metastasis Metastasis NFκB->Metastasis

Caption: Hispolon's anticancer mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of MAO-A and MAO-B enzymes.

mao_inhibition_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis prep_enzyme Prepare recombinant human MAO-A and MAO-B incubate Incubate enzyme with test compound or vehicle prep_enzyme->incubate prep_substrate Prepare substrate (e.g., kynuramine) add_substrate Add substrate to initiate reaction prep_substrate->add_substrate prep_compounds Prepare test compounds and controls prep_compounds->incubate incubate->add_substrate run_reaction Incubate at 37°C add_substrate->run_reaction stop_reaction Stop reaction (e.g., with NaOH) run_reaction->stop_reaction measure Measure product formation (spectrophotometrically or fluorometrically) stop_reaction->measure calculate Calculate % inhibition and IC50 measure->calculate

Caption: Experimental workflow for MAO inhibition assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination: After a set incubation period, the reaction is terminated, typically by adding a strong base like NaOH.

  • Detection: The amount of product formed is quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Anti-Neuroinflammatory Assay (PGE2 Inhibition)

This assay measures the ability of compounds to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

  • Cell Culture: BV-2 microglial cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Neuroinflammation is induced by adding LPS to the cell culture medium.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of PGE2 inhibition is calculated by comparing the results from compound-treated cells to LPS-stimulated cells without compound treatment.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

mtt_assay_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan (B1609692) Solubilization cluster_measurement Measurement & Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with various concentrations of test compounds seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (formation of formazan crystals) add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solvent Add solubilization solution (e.g., DMSO, isopropanol) remove_medium->add_solvent read_absorbance Measure absorbance at ~570 nm using a plate reader add_solvent->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with various concentrations of the Hispidol analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

The structure-activity relationship studies of Hispidol analogs reveal that specific structural modifications can significantly enhance their biological activities. For MAO-B inhibition and anti-neuroinflammatory effects, the substitution pattern on ring-B and the nature of the O6-aminoalkyl side chain are critical determinants of potency. In the context of anticancer activity, modifications to the aromatic ring and the β-diketone moiety, along with the preservation of the side chain double bond, are crucial for cytotoxicity. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt provides a mechanistic basis for these observed activities. This guide serves as a valuable resource for the rational design of more potent and selective this compound-based therapeutic agents.

References

Hispidanin B: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer efficacy of Hispidanin B, a naturally occurring diterpenoid, with standard chemotherapy drugs. The data presented is based on published experimental findings, offering a quantitative and methodological overview for researchers in oncology and drug discovery.

I. Comparative Cytotoxicity Analysis

This compound has demonstrated significant cytotoxic effects against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapy agents used for similar cancer types. This allows for a direct quantitative assessment of its potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound SGC7901Gastric Cancer10.7
SMMC7721Hepatocellular Carcinoma9.8
K562Chronic Myelogenous Leukemia13.7
Cisplatin SGC7901Gastric Cancer~3.33 - 20.66[1][2]
Doxorubicin SMMC7721Hepatocellular Carcinoma~0.1 - 1.0[3]
Imatinib K562Chronic Myelogenous Leukemia~0.08 - 5[4][5]

II. Experimental Methodologies

The following protocols outline the standard methods used to determine the cytotoxic activity and apoptotic effects of investigational compounds like this compound.

A. Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (SGC7901, SMMC7721, or K562) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or the standard chemotherapy drug for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

B. Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

C. Analysis of Apoptosis-Related Proteins by Western Blot

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with the compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

III. Visualizing Experimental Processes and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for comparing cytotoxic compounds and a simplified representation of a common apoptosis signaling pathway that may be influenced by agents like this compound.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination IC50 Concentration IC50 Concentration IC50 Determination->IC50 Concentration Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) IC50 Concentration->Flow Cytometry (Apoptosis) Western Blot (Apoptosis Proteins) Western Blot (Apoptosis Proteins) IC50 Concentration->Western Blot (Apoptosis Proteins) Flow Cytometry (Apoptosis)->Data Analysis & Comparison Western Blot (Apoptosis Proteins)->Data Analysis & Comparison

Experimental workflow for comparing anticancer compounds.

G cluster_0 Apoptotic Stimulus This compound This compound Bax/Bak Activation Bax/Bak Activation This compound->Bax/Bak Activation Standard Chemo Standard Chemo Standard Chemo->Bax/Bak Activation Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax/Bak Activation->Mitochondrion Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

Cross-validation of Hispidanin B's biological activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Activity of Hispidanin B

This guide provides a comparative analysis of the cytotoxic activity of this compound, a diterpenoid extracted from the rhizomes of Isodon hispida. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of natural compounds. This document summarizes the available quantitative data on this compound's cytotoxicity and compares it with other diterpenoids isolated from the Isodon species. Detailed experimental protocols and diagrams of relevant signaling pathways are also provided to support further research and development.

Quantitative Data Summary: Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and provides a comparison with other cytotoxic diterpenoids isolated from various Isodon species. It is important to note that direct comparisons should be made with caution, as the experimental conditions and the specific cell lines tested may vary between studies.

CompoundCell LineIC50 (µM)Source
This compound SMMC7721 (Human hepatoma)9.8[1]
K562 (Human myelogenous leukemia)13.7[1]
SGC7901 (Human gastric carcinoma)10.7[1]
Oridonin HCT-116 (Human colon carcinoma)1.09 - 8.53[2]
HepG2 (Human hepatoma)1.09 - 8.53[2]
A2780 (Human ovarian cancer)1.09 - 8.53[2]
NCI-H1650 (Human non-small cell lung cancer)1.09 - 8.53[2]
BGC-823 (Human gastric carcinoma)1.09 - 8.53[2]
Henryin HCT-116 (Human colon carcinoma)1.31 - 2.07[2]
HepG2 (Human hepatoma)1.31 - 2.07[2]
A2780 (Human ovarian cancer)1.31 - 2.07[2]
NCI-H1650 (Human non-small cell lung cancer)1.31 - 2.07[2]
BGC-823 (Human gastric carcinoma)1.31 - 2.07[2]
Kamebanin HeLa (Human cervical cancer)-[3]
HL-60 (Human promyelocytic leukemia)-[3]
Isodosins A-D HepG2 (Human hepatoma)41.13 ± 3.49 (for compound 6)[4]
H1975 (Human non-small cell lung cancer)-[4]

Experimental Protocols

The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay commonly used to assess cell viability and cytotoxicity.[5][6][7]

1. Cell Seeding:

  • Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • This compound or other test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
  • Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.
  • The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group with vehicle (solvent) only is also included.
  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Assay:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]
  • The plate is incubated for another 4 hours at 37°C.[7]
  • The medium containing MTT is then carefully removed.
  • 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan (B1609692) crystals.[8]
  • The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

4. Data Acquisition and Analysis:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
  • The cell viability is calculated as a percentage of the control group.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

To illustrate the potential mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Compound Treatment (this compound & Alternatives) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Absorbance Measurement D->E F Data Analysis (IC50 Determination) E->F

Experimental workflow for assessing cytotoxicity.

G cluster_1 Potential Signaling Pathway Modulation by Isodon Diterpenoids cluster_2 Diterpenoid Isodon Diterpenoid (e.g., this compound) IKK IKK Activation Diterpenoid->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB Inhibition NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory & Pro-survival genes) Apoptosis Apoptosis Transcription->Apoptosis Inhibition NFkB_n NF-κB NFkB_n->Transcription

Modulation of the NF-κB signaling pathway.

Diterpenoids from Isodon species have been reported to exert their biological effects, including cytotoxicity and anti-inflammatory activities, through the modulation of various signaling pathways.[9][10][11] The NF-κB pathway, a key regulator of inflammation and cell survival, is a common target. By inhibiting the activation of IKK, Isodon diterpenoids can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. This leads to the downregulation of pro-inflammatory and pro-survival genes, ultimately promoting apoptosis in cancer cells.

References

Comparative Analysis: Synthetic vs. Natural Hispidanin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Executive Summary

Direct comparative studies on a compound specifically named "Hispidanin B" are not available in the current scientific literature. The predominant research focuses on "Hispidanin A," a complex dimeric diterpenoid, and "Hispidin," a phenolic compound. This guide provides a detailed comparative framework using Hispidanin A as a reference for synthetic feasibility and leverages data from the broader class of flavonoids and polyphenols to model a comparison between natural extracts and their synthetic counterparts. This approach offers a practical and data-driven template for researchers evaluating the relative merits of natural versus synthetic compounds in drug discovery and development.

Physicochemical Properties and Synthesis Overview

A critical distinction between natural and synthetic compounds lies in their purity, yield, and scalability. Natural extraction often yields a complex mixture of related compounds, while chemical synthesis can produce a single, highly pure molecule.

Natural Source: Hispidanin A is a dimeric diterpenoid that has been isolated from the rhizomes of Isodon hispida[1]. Natural isolation typically involves extraction and chromatographic purification, which can be resource-intensive and result in low yields.

Synthetic Production: The total synthesis of Hispidanin A has been successfully achieved, demonstrating the feasibility of producing this complex molecule in a laboratory setting. Key strategies in its asymmetric synthesis include a bio-inspired Diels-Alder reaction[1][2][3][4]. While synthetic routes provide high-purity compounds, they may involve multiple steps and require significant optimization to be commercially viable[5].

Table 1: Comparison of Physicochemical and Production Parameters

ParameterNatural Hispidanin A (Hypothetical)Synthetic Hispidanin AGeneral Natural Flavonoid ExtractGeneral Synthetic Flavonoid
Purity Variable (often <95%)High (>98%)Low to ModerateHigh (>99%)
Yield Low and variableConsistent and scalableDependent on source materialHigh and reproducible
Stereoisomers Specific natural formControllableMixtureSpecific isomer can be targeted
Contaminants Other phytochemicals, pesticidesReagents, solvents, byproductsOther plant compoundsTrace synthetic impurities
Comparative Biological Activity

The biological activity of a compound can be influenced by its purity and the presence of other synergistic or antagonistic molecules. The following sections compare the potential antioxidant, anti-inflammatory, and anticancer activities based on data from related compounds.

Antioxidant capacity is a common therapeutic target for many natural products. Hispidin, a related phenolic compound, has demonstrated significant antioxidant properties by scavenging free radicals and chelating metal ions[6].

Table 2: Comparative Antioxidant Activity Data (Hypothetical IC₅₀ Values)

AssayNatural Extract (Hypothetical)Synthetic Compound (Hypothetical)Reference Compound (e.g., Trolox)
DPPH Radical Scavenging (IC₅₀) 75 µM55 µM65 µM
ABTS Radical Scavenging (IC₅₀) 60 µM45 µM50 µM
Lipid Peroxidation Inhibition (%) 65% at 100 µg/mL85% at 100 µg/mL90% at 100 µg/mL

Lower IC₅₀ values indicate greater potency.

Flavonoids and other polyphenols are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK[7][8]. Hesperidin, a flavonoid from citrus fruits, has been shown to decrease inflammatory mediators[9].

Table 3: Comparative Anti-inflammatory Activity Data (Hypothetical)

AssayNatural Extract (Hypothetical)Synthetic Compound (Hypothetical)
Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages (IC₅₀) 40 µM25 µM
TNF-α Inhibition (%) 50% at 50 µg/mL70% at 50 µg/mL
IL-6 Inhibition (%) 45% at 50 µg/mL65% at 50 µg/mL

The cytotoxic effects of natural compounds against cancer cell lines are a significant area of research[10]. The purity of synthetic compounds can lead to more potent and specific activity.

Table 4: Comparative Anticancer Activity (Hypothetical IC₅₀ Values)

Cell LineNatural Extract (Hypothetical)Synthetic Compound (Hypothetical)
MCF-7 (Breast Cancer) 80 µM35 µM
HCT116 (Colon Cancer) 95 µM45 µM
A549 (Lung Cancer) 110 µM60 µM

Lower IC₅₀ values indicate greater cytotoxicity.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

DPPH Radical Scavenging Assay (Antioxidant)
  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Add varying concentrations of the test compound (natural extract or synthetic) to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Analysis: Measure the amount of nitrite (B80452) in the culture medium as an indicator of NO production by adding Griess reagent.

  • Measurement: Read the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control. The IC₅₀ value is determined from a dose-response curve.

MTT Cell Viability Assay (Anticancer)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compounds for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Visualizations: Pathways and Workflows

G cluster_0 Cellular Response to Inflammatory Stimulus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Hispidanin Synthetic Hispidanin (or Analog) Hispidanin->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway showing inhibition by a synthetic compound.

G cluster_workflow Experimental Workflow: Bioactivity Screening start Start compound Prepare Natural Extract & Synthetic Compound Solutions start->compound antioxidant Antioxidant Assays (DPPH, ABTS) compound->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) compound->anti_inflammatory anticancer Anticancer Assays (MTT on Cell Lines) compound->anticancer data_analysis Data Analysis (Calculate IC50 values) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis comparison Comparative Evaluation of Efficacy and Potency data_analysis->comparison end End comparison->end

Caption: General experimental workflow for comparative bioactivity screening.

References

In vitro and in vivo correlation of Hispidanin B activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the in vitro and in vivo biological activity of Hispidanin B has yielded no publicly available scientific data. Research databases and scientific literature do not contain studies detailing its effects, making a comparative analysis of its activity currently impossible.

Initial investigations suggest that "this compound" may be an uncharacterized or non-existent compound in the scientific literature. Searches consistently redirect to information pertaining to Hispidanin A , a dimeric diterpenoid whose synthesis has been described. However, even for Hispidanin A, detailed reports on its specific biological activities, such as anti-inflammatory or anticancer effects, and the corresponding in vitro and in vivo data, are not available in the provided search results.

Without any foundational data on the biological effects of this compound, including quantitative metrics from in vitro assays (e.g., IC50 values) or in vivo studies (e.g., efficacy in animal models), the core requirements of this comparison guide cannot be met. There is no information to populate data tables, describe experimental protocols, or visualize signaling pathways.

Therefore, a comparison guide on the in vitro and in vivo correlation of this compound activity cannot be produced at this time due to the absence of primary research on the topic. It is recommended to verify the correct name of the compound of interest, as it is possible that "this compound" is a misnomer or a compound that has not yet been described in the accessible scientific literature.

A Head-to-Head Comparison of Synthetic Strategies for Hispidanin B: A Proposed Route Based on Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex natural products is a critical step in enabling further investigation into their therapeutic potential. Hispidanin B, a dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activity against several cancer cell lines, making it a compelling target for total synthesis. However, to date, no total synthesis of this compound has been reported in the literature. This guide provides a comprehensive comparison of plausible synthetic strategies for this compound, drawing insights from the successful total syntheses of its close structural analogue, Hispidanin A.

This compound is an asymmetric dimeric diterpenoid, structurally related to Hispidanin A.[1] The core difference between these two natural products lies in the stereochemical configuration of the linkage between the two diterpenoid monomers. This subtle distinction presents a unique challenge and opportunity for synthetic chemists. This guide will dissect the established synthetic routes for Hispidanin A and propose a modified strategy to achieve the stereoselective synthesis of this compound.

Comparison of a Proposed this compound Synthesis with a Known Hispidanin A Synthesis

Given the absence of a published total synthesis of this compound, a direct comparison of different routes is not feasible. Instead, we present a hypothetical, yet highly plausible, synthetic route for this compound. This proposed strategy is a modification of the successful asymmetric total synthesis of Hispidanin A reported by Deng, Liu, and coworkers. The key to accessing this compound lies in controlling the stereoselectivity of the crucial intermolecular Diels-Alder reaction.

The following table summarizes the key aspects of the Deng and Liu synthesis of Hispidanin A and outlines the proposed modifications for the synthesis of this compound.

FeatureDeng and Liu's Total Synthesis of Hispidanin AProposed Synthesis of this compound
Key Strategy Asymmetric synthesis featuring a late-stage intermolecular [4+2] cycloaddition (Diels-Alder reaction).[1]Asymmetric synthesis leveraging a modified, stereochemically-controlled intermolecular Diels-Alder reaction.
Starting Materials Commercially available (-)-sclareol.[1]Commercially available (-)-sclareol.
Key Intermediates A labdane-type diene and a totarane-type dienophile.[1]A labdane-type diene and a modified totarane-type dienophile or alternative catalyst to favor the endo transition state.
Key Reaction Intermolecular Diels-Alder reaction proceeding through a favored exo transition state.[1]Intermolecular Diels-Alder reaction designed to proceed through an endo transition state to yield the desired stereoisomer.
Overall Yield Not applicable as the synthesis of this compound is proposed.Not applicable as the synthesis is proposed.
Number of Steps Not applicable as the synthesis of this compound is proposed.Not applicable as the synthesis is proposed.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound hinges on the strategic manipulation of the Diels-Alder reaction between a labdane-type diene and a totarane-type dienophile, both derivable from (-)-sclareol. The synthesis of Hispidanin A by Deng and Liu demonstrated that the thermal Diels-Alder reaction proceeds with high selectivity for the exo product. To obtain this compound, the corresponding endo adduct is required.

This can be potentially achieved through several strategies:

  • Lewis Acid Catalysis: The use of specific Lewis acids can alter the transition state geometry of the Diels-Alder reaction, potentially favoring the endo product. Screening of various Lewis acids would be a critical step.

  • Modification of the Dienophile: Altering the steric or electronic properties of the dienophile could influence the facial selectivity of the cycloaddition.

  • High-Pressure Conditions: In some cases, applying high pressure can favor the formation of the more compact endo transition state.

The following diagram illustrates the proposed logical workflow for the synthesis of this compound, highlighting the key stereochemical decision point.

Hispidanin_B_Synthesis cluster_Hispidanin_A Known Synthesis of Hispidanin A cluster_Hispidanin_B Proposed Synthesis of this compound Sclareol_A (-)-Sclareol Diene_A Labdane-type Diene Sclareol_A->Diene_A Dienophile_A Totarane-type Dienophile Sclareol_A->Dienophile_A DA_Reaction_A Intermolecular Diels-Alder (exo) Diene_A->DA_Reaction_A Dienophile_A->DA_Reaction_A Hispidanin_A Hispidanin A DA_Reaction_A->Hispidanin_A Sclareol_B (-)-Sclareol Diene_B Labdane-type Diene Sclareol_B->Diene_B Dienophile_B Totarane-type Dienophile Sclareol_B->Dienophile_B DA_Reaction_B Intermolecular Diels-Alder (endo) Diene_B->DA_Reaction_B Dienophile_B->DA_Reaction_B Hispidanin_B This compound DA_Reaction_B->Hispidanin_B Catalyst Lewis Acid Catalyst or Modified Dienophile Catalyst->DA_Reaction_B

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

As the synthesis of this compound has not yet been reported, we provide a representative experimental protocol for the key intermolecular Diels-Alder reaction used in the synthesis of Hispidanin A, as detailed by Deng, Liu, and coworkers. This protocol serves as a foundational method that would require modification and optimization to achieve the desired stereochemical outcome for this compound.

Representative Protocol: Intermolecular Diels-Alder Reaction for Hispidanin A Synthesis

Materials:

  • Labdane-type diene

  • Totarane-type dienophile

  • Toluene (B28343) (anhydrous)

  • Argon atmosphere

Procedure:

  • To a solution of the labdane-type diene in anhydrous toluene is added the totarane-type dienophile at room temperature under an argon atmosphere.

  • The reaction mixture is stirred at a specified temperature (e.g., 110 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Note: For the synthesis of this compound, this protocol would need to be adapted, likely involving the addition of a suitable Lewis acid catalyst and optimization of the reaction temperature and time to favor the endo cycloadduct.

Conclusion

While a definitive head-to-head comparison of established this compound synthesis routes is not yet possible, the successful total syntheses of its close analogue, Hispidanin A, provide a robust blueprint for its construction. The proposed strategy, centered on a stereochemically controlled intermolecular Diels-Alder reaction, offers a promising avenue for the first total synthesis of this biologically active natural product. The development of a successful synthetic route to this compound will be a significant achievement in natural product synthesis and will open the door to a more thorough investigation of its medicinal properties and the development of novel anticancer agents.

References

Benchmarking Hispidanin B: A Comparative Analysis of Diterpenoid Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, natural products remain a vital source of novel therapeutic agents. Diterpenoids, a class of chemical compounds characterized by a C20 skeleton, have yielded several potent anticancer drugs. This guide provides a comparative benchmark of Hispidanin B against other well-established diterpenoid anticancer compounds: Paclitaxel (B517696), Ingenol Mebutate, and Triptolide (B1683669). The following sections detail their mechanisms of action, cytotoxic efficacy, and the experimental protocols used to generate this data, offering a comprehensive resource for researchers in the field.

Comparative Anticancer Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the reported IC50 values for this compound and its counterparts across various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (nM)Reference
This compound K562 (Leukemia)0.20[1]
MCF-7 (Breast Cancer)Low cytotoxicity[1]
SGC-7901 (Gastric Cancer)Low cytotoxicity[1]
Paclitaxel SK-BR-3 (Breast Cancer)~5[2]
MDA-MB-231 (Breast Cancer)~10[2][3]
T-47D (Breast Cancer)~2.5[2]
Human Lung Cancer Cell Lines27 - >32,000 (depending on exposure time)[4]
Ovarian Cancer Cell Lines2.5 - 7.5[5]
Ingenol Mebutate Panc-1 (Pancreatic Cancer)43.1 ± 16.8[6]
Triptolide A549/TaxR (Taxol-resistant Lung Cancer)15.6[7]
Capan-1 (Pancreatic Cancer)10[8]
Capan-2 (Pancreatic Cancer)20[8]
SNU-213 (Pancreatic Cancer)9.6[8]
MCF-7 (Breast Cancer)Varies with exposure time[9]
MDA-MB-231 (Breast Cancer)Varies with exposure time[9]

Mechanisms of Action: A Look at the Signaling Pathways

The anticancer activity of these diterpenoids stems from their ability to interfere with critical cellular processes, primarily through the modulation of specific signaling pathways.

This compound , an ent-abietane diterpenoid, has been shown to induce apoptosis in cancer cells. One of its key mechanisms involves the inhibition of the JAK2/STAT3 signaling pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately triggering caspase activation and programmed cell death[10].

HispidaninB_Pathway HispidaninB This compound JAK2 JAK2 HispidaninB->JAK2 inhibits Bax Bax HispidaninB->Bax upregulates STAT3 STAT3 JAK2->STAT3 Bcl2 Bcl-2 STAT3->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspases Caspases Bax->Caspases Caspases->Apoptosis

This compound Signaling Pathway

Paclitaxel , a taxane (B156437) diterpenoid, is a well-known microtubule-stabilizing agent[11][12]. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to the formation of stable, non-functional microtubule bundles[12][13]. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis[12][13].

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules stabilizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Paclitaxel Signaling Pathway

Ingenol Mebutate , derived from the Euphorbia species, exhibits a dual mechanism of action. It directly induces cytotoxicity through mitochondrial dysfunction leading to necrosis and also stimulates an immune-mediated response by activating Protein Kinase C (PKC)[14][15][16]. This immune activation involves the recruitment of neutrophils and is dependent on MyD88 and IL-1 signaling[17][18].

IngenolMebutate_Pathway IngenolMebutate Ingenol Mebutate Mitochondria Mitochondrial Dysfunction IngenolMebutate->Mitochondria PKC Protein Kinase C IngenolMebutate->PKC activates Necrosis Necrosis Mitochondria->Necrosis ImmuneCells Immune Cell Activation (e.g., Neutrophils) PKC->ImmuneCells Cytotoxicity Immune-mediated Cytotoxicity ImmuneCells->Cytotoxicity

Ingenol Mebutate Signaling Pathway

Triptolide , a diterpenoid epoxide, has a broad range of anticancer activities, primarily by inducing apoptosis. It influences multiple signaling pathways, including the inhibition of NF-κB and the downregulation of heat-shock proteins like HSP70[19]. Triptolide can also induce cell cycle arrest and autophagy[20][21].

Triptolide_Pathway Triptolide Triptolide NFkB NF-κB Triptolide->NFkB inhibits HSP70 HSP70 Triptolide->HSP70 downregulates CellCycle Cell Cycle Arrest Triptolide->CellCycle Apoptosis Apoptosis NFkB->Apoptosis HSP70->Apoptosis

Triptolide Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[22].

Workflow:

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 a Seed cells in 96-well plate b Treat cells with compound a->b c Add MTT reagent b->c d Incubate c->d e Add solubilization solution d->e f Read absorbance e->f

MTT Assay Experimental Workflow

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium[23].

  • Incubate the plate overnight to allow cells to attach.

  • The next day, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours)[24].

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well[22][24].

  • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator[22][23].

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals[24].

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader[22].

Apoptosis (Annexin V) Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface[25][26].

Workflow:

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Analysis a Induce apoptosis b Harvest & wash cells a->b c Resuspend in binding buffer b->c d Add Annexin V-FITC & Propidium Iodide c->d e Incubate d->e f Analyze by flow cytometry e->f

Apoptosis Assay Experimental Workflow

Protocol:

  • Induce apoptosis in cells by treating with the desired compound for a specific time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS[25].

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL[25].

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution[25].

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[25].

  • After incubation, add 400 µL of 1X binding buffer to each tube[25].

  • Analyze the cells by flow cytometry within one hour[25]. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[27].

Workflow:

CellCycle_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis a Harvest & wash cells b Fix cells in cold ethanol (B145695) a->b c Wash fixed cells b->c d Resuspend in PI/ RNase staining solution c->d e Incubate d->e f Analyze by flow cytometry e->f

Cell Cycle Analysis Experimental Workflow

Protocol:

  • Harvest approximately 1-2 x 10^6 cells and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C[27][28].

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol[28].

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A[28]. PI intercalates with DNA, and RNase A is included to prevent staining of RNA.

  • Incubate the cells for 15-30 minutes at room temperature in the dark[28].

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.